molecular formula C63H61BrCl2N3O7P B8136123 HKOCl-4m

HKOCl-4m

Cat. No.: B8136123
M. Wt: 1154.0 g/mol
InChI Key: ZLHCHNQSAGGVMV-UHFFFAOYSA-N
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Description

HKOCl-4m is a useful research compound. Its molecular formula is C63H61BrCl2N3O7P and its molecular weight is 1154.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-[4-[4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoyl]piperazin-1-yl]-5-oxopentyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H60Cl2N3O7P.BrH/c1-42-41-62(2,3)68(30-17-27-59(70)67-33-31-66(32-34-67)58(69)26-15-16-35-76(45-18-7-4-8-19-45,46-20-9-5-10-21-46)47-22-11-6-12-23-47)55-40-57-52(39-49(42)55)63(50-25-14-13-24-48(50)61(72)75-63)51-29-28-43(38-56(51)74-57)73-44-36-53(64)60(71)54(65)37-44;/h4-14,18-25,28-29,36-40,42H,15-17,26-27,30-35,41H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHCHNQSAGGVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC3=C(C=C12)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4)CCCC(=O)N8CCN(CC8)C(=O)CCCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H61BrCl2N3O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1154.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to HKOCl-4m: A Mitochondria-Targeted Fluorescent Probe for Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within the mitochondria of living cells. As a member of the rhodol-based HKOCl-4 probe family, this compound is distinguished by its mitochondria-targeting triphenylphosphonium (TPP) cation, enabling precise monitoring of mitochondrial HOCl production. This guide provides a comprehensive overview of the chemical sensing mechanism of this compound, its photophysical properties, and detailed protocols for its application in cellular imaging. Furthermore, it explores the primary signaling pathways responsible for HOCl generation that can be investigated using this probe, offering valuable insights for research in areas such as immunology, neurobiology, and cancer biology, where mitochondrial oxidative stress is a key factor.

Core Mechanism of Action: Chemical Sensing

The fundamental mechanism of this compound is not one of a therapeutic agent that modulates a biological pathway, but rather a chemical sensor that elicits a fluorescent signal upon direct reaction with its analyte, hypochlorous acid.

Sensing Reaction: The core of this compound's detection capability lies in a highly specific oxidative O-dearylation reaction.[1] In its native state, the rhodol fluorophore of this compound is in a non-fluorescent, "caged" form. Upon interaction with HOCl, the 2,6-dichlorophenol moiety is cleaved. This irreversible reaction uncages the rhodol scaffold, leading to the formation of a highly fluorescent product.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for detecting low levels of endogenous HOCl.

Mitochondrial Targeting: this compound is engineered for specific accumulation within the mitochondria. This is achieved through the incorporation of a lipophilic triphenylphosphonium (TPP) cation into its chemical structure. The large positive charge and delocalized nature of the TPP group facilitate its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted localization allows for the specific monitoring of HOCl production within this critical organelle.

Below is a diagram illustrating the logical workflow from cellular stimulation to the detection of mitochondrial HOCl by this compound.

G This compound Detection Workflow cluster_cell Cellular Environment Cellular Stimulus Cellular Stimulus Signaling Cascade Signaling Cascade Cellular Stimulus->Signaling Cascade e.g., PMA, LPS/IFN-γ Mitochondrion Mitochondrion Signaling Cascade->Mitochondrion Induces mROS HOCl Production HOCl Production Mitochondrion->HOCl Production MPO-catalyzed This compound Probe This compound Probe This compound Probe->Mitochondrion TPP-mediated uptake Fluorescence Fluorescence HOCl Production->Fluorescence Reacts with this compound

Caption: Logical flow from cellular stimulus to fluorescent detection of mitochondrial HOCl.

Quantitative Data and Performance

The efficacy of a fluorescent probe is defined by its photophysical properties, sensitivity, and selectivity. This compound has been characterized to demonstrate its suitability for biological research.

Table 1: Photophysical and Performance Characteristics of this compound
ParameterValueReference
Excitation Wavelength (Ex)490 nm[1]
Emission Wavelength (Em)527 nm[1]
Limit of Detection (LOD)9 nM[2]
Response Time< 30 seconds
Mitochondria Targeting MoietyTriphenylphosphonium (TPP)
Table 2: Selectivity of this compound

The selectivity of this compound for hypochlorous acid over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is critical for its utility. The probe exhibits a significant increase in fluorescence intensity only in the presence of HOCl.

AnalyteFold Increase in Fluorescence
HOCl >100
H₂O₂~1
ONOO⁻~1
•OH~1
NO~1
O₂⁻•~1
tBuOOH~1

Note: The data presented is a summary compiled from the primary literature. Exact values may vary based on experimental conditions.

Signaling Pathways for HOCl Production

This compound is a tool to study the biological pathways that lead to the production of HOCl. In mammalian cells, particularly in phagocytes like macrophages, the primary pathway for HOCl generation involves the enzyme myeloperoxidase (MPO).

The MPO-Catalyzed Pathway: This pathway is a crucial component of the innate immune response. It is initiated by cellular activation, which triggers the assembly and activation of the NADPH oxidase complex on the phagosomal or mitochondrial membrane.

  • NADPH Oxidase Activation: Upon stimulation (e.g., by phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)), the cytosolic components of NADPH oxidase translocate to the membrane to form the active enzyme complex.

  • Superoxide Production: The activated NADPH oxidase transfers electrons from NADPH to molecular oxygen (O₂) to produce superoxide anions (O₂⁻•).

  • Hydrogen Peroxide Formation: Superoxide is then dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

  • HOCl Generation: Myeloperoxidase (MPO), a heme-containing enzyme released from granules into the phagosome or present in mitochondria, utilizes H₂O₂ and chloride ions (Cl⁻) to catalyze the formation of hypochlorous acid (HOCl).

The following diagram illustrates this signaling cascade leading to HOCl production.

G HOCl Production Pathway in Phagocytes cluster_membrane Phagosomal / Mitochondrial Membrane cluster_lumen Phagosomal / Mitochondrial Lumen NADPH_Oxidase NADPH Oxidase (Assembled Complex) O2_superoxide O₂⁻• (Superoxide) NADP NADP⁺ NADPH_Oxidase->NADP O2 O₂ O2->O2_superoxide e⁻ from NADPH H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 SOD or spontaneous HOCl HOCl (Hypochlorous Acid) H2O2->HOCl MPO Myeloperoxidase (MPO) MPO->HOCl Catalyzes Cl_ion Cl⁻ Cl_ion->HOCl Stimulus Stimulus (e.g., PMA, LPS) Stimulus->NADPH_Oxidase Activation NADPH NADPH NADPH->NADPH_Oxidase

Caption: Signaling cascade for myeloperoxidase-catalyzed HOCl production.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture. Optimization may be required for different cell types and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-5 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 2: Staining and Imaging of Mitochondrial HOCl in RAW264.7 Macrophages

This protocol is adapted for RAW264.7 macrophage cells, a common model for studying inflammation and phagocytosis.

Materials:

  • RAW264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stimulating agents (e.g., PMA at 500 ng/mL or LPS at 1 µg/mL and IFN-γ at 50 ng/mL)

  • Confocal microscope with appropriate filter sets (e.g., Ex: 488 nm, Em: 510-550 nm)

Procedure:

  • Cell Culture: Seed RAW264.7 cells on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency (typically 70-80%).

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.

  • Cell Stimulation (for endogenous HOCl detection):

    • Add fresh, pre-warmed culture medium containing the desired stimulus (e.g., PMA or LPS/IFN-γ) to the cells.

    • Incubate for the desired time period to induce HOCl production (e.g., 30 minutes for PMA, up to 16 hours for LPS/IFN-γ).

  • Imaging:

    • Immediately transfer the dish to the confocal microscope stage.

    • Acquire images using a 488 nm laser for excitation and collect the emission between 510 nm and 550 nm.

    • It is recommended to perform a co-localization study with a known mitochondrial marker (e.g., MitoTracker Green) to confirm the mitochondrial localization of the this compound signal.

The workflow for this experimental protocol is visualized below.

G Experimental Workflow for this compound Imaging Start Start Seed_Cells Seed RAW264.7 cells on glass-bottom dish Start->Seed_Cells Culture_Cells Culture to 70-80% confluency Seed_Cells->Culture_Cells Prepare_Probe Prepare 5 µM this compound in serum-free medium Culture_Cells->Prepare_Probe Load_Probe Incubate cells with probe (30 min, 37°C) Prepare_Probe->Load_Probe Wash_Cells Wash 3x with warm PBS Load_Probe->Wash_Cells Stimulate_Cells Add stimulus (e.g., PMA) and incubate Wash_Cells->Stimulate_Cells Image_Cells Acquire images with confocal microscope (Ex: 488 nm, Em: 510-550 nm) Stimulate_Cells->Image_Cells End End Image_Cells->End

Caption: Step-by-step workflow for cellular imaging with this compound.

Conclusion

This compound serves as a powerful and precise tool for the scientific community, enabling the real-time detection and visualization of hypochlorous acid within mitochondria. Its high sensitivity, selectivity, and specific subcellular targeting make it an invaluable asset for investigating the role of mitochondrial oxidative stress in a multitude of physiological and pathological processes. By providing a clear window into the dynamics of HOCl production, this compound can significantly contribute to the understanding of disease mechanisms and the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

HKOCl-4m: A Technical Guide for the Detection of Mitochondrial Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKOCl-4m, a fluorescent probe designed for the specific detection of hypochlorous acid (HOCl) within mitochondria. This document outlines the probe's quantitative characteristics, detailed experimental protocols for its application, and visual representations of the underlying biological and experimental processes.

Core Principles and Mechanism of Action

This compound is a rhodol-based, mitochondria-targeting fluorescent probe. Its design allows for selective monitoring of mitochondrial HOCl, a reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses and oxidative stress. The probe exhibits a robust increase in fluorescence intensity upon reaction with HOCl, enabling researchers to visualize and quantify its presence in living cells.[1] The mitochondrial targeting is achieved through a lipophilic cation component that facilitates accumulation within the negatively charged mitochondrial matrix.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its performance characteristics.

PropertyValueReference
Excitation Wavelength (Ex)~530 nm[2]
Emission Wavelength (Em)~550 nm
Quantum Yield (Φ)Data not available in searched sources
Molar Extinction Coefficient (ε)Data not available in searched sources
Detection LimitData not available in searched sources
SolventDMSO (for stock solution)[1]
AnalyteSelectivity (Fold Increase in Fluorescence)Reference
HOClStrong increase[1]
H₂O₂No significant increase
ONOO⁻No significant increase
NONo significant increase
O₂⁻No significant increase
tBuOOHNo significant increase
Ascorbic AcidNo significant increase
GlutathioneNo significant increase

Experimental Protocols

This section provides detailed methodologies for the use of this compound in cellular imaging experiments.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line of interest (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is recommended for imaging to minimize background fluorescence.

Cell Culture and Staining
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Warm the this compound stock solution to room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 5 µM.[1]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: After incubation, remove the loading solution and wash the cells three times with pre-warmed imaging buffer to remove any excess probe.

Induction of Mitochondrial HOCl
  • To induce endogenous HOCl production in macrophages, cells can be stimulated with phorbol 12-myristate 13-acetate (PMA).

  • Prepare a stock solution of PMA in DMSO.

  • Dilute the PMA stock solution in imaging buffer to the desired final concentration (e.g., 1 µg/mL).

  • Add the PMA solution to the cells following the probe loading and washing steps.

Fluorescence Imaging
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (Excitation: ~530 nm, Emission: ~550 nm).

  • Image Acquisition:

    • Place the imaging vessel on the microscope stage.

    • Bring the cells into focus using brightfield or DIC optics.

    • Switch to the fluorescence channel to visualize this compound staining.

    • Acquire images before and after the addition of a stimulus (e.g., PMA) to monitor changes in mitochondrial HOCl levels.

    • For colocalization studies, co-stain with a known mitochondrial marker (e.g., MitoTracker Green) using the appropriate filter sets.

Data Analysis
  • Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) within the mitochondria using image analysis software (e.g., ImageJ/Fiji).

  • Calculate the fold change in fluorescence intensity before and after stimulation to determine the relative change in HOCl levels.

  • Perform statistical analysis on the quantified data from multiple experiments.

Visualizations

Signaling Pathway: PMA-Induced HOCl Production in Macrophages

PMA_HOCl_Pathway PMA PMA Stimulation PKC Protein Kinase C (PKC) Activation PMA->PKC NADPH_Oxidase NADPH Oxidase (NOX) Assembly and Activation PKC->NADPH_Oxidase Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl Hypochlorous Acid (HOCl) in Mitochondria MPO->HOCl Chloride Chloride Ions (Cl⁻) Chloride->MPO

Caption: PMA-induced signaling cascade leading to mitochondrial HOCl production.

Experimental Workflow: Mitochondrial HOCl Detection with this compound

HKOCl4m_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Seed Cells on Imaging Dish Probe_Prep 2. Prepare 5 µM This compound Solution Loading 3. Incubate Cells with This compound (30 min) Probe_Prep->Loading Wash 4. Wash Cells 3x with Imaging Buffer Loading->Wash Stimulation 5. Add Stimulus (e.g., PMA) Wash->Stimulation Imaging 6. Acquire Fluorescence Images (Ex/Em: ~530/550 nm) Stimulation->Imaging Analysis 7. Quantify Fluorescence Intensity Imaging->Analysis Conclusion 8. Determine Relative HOCl Levels Analysis->Conclusion

Caption: Step-by-step workflow for detecting mitochondrial HOCl using this compound.

References

An In-depth Technical Guide to HKOCl-4m: Principle, Properties, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of HKOCl-4m, a fluorescent probe designed for the selective detection of hypochlorous acid (HOCl) within mitochondria. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's core fluorescent mechanism, its quantitative performance characteristics, and detailed protocols for its application in cellular imaging.

Core Principle of Fluorescence

This compound is a rhodol-based, mitochondria-targeting fluorescent probe engineered for monitoring mitochondrial hypochlorous acid (HOCl).[1] Its design leverages a highly selective and sensitive "turn-on" fluorescent response. In its native state, the probe exists in a non-fluorescent, spirocyclic lactone form. The fluorescence activation is triggered by a specific chemical reaction with HOCl.

The sensing mechanism relies on a selective oxidative O-dearylation reaction.[2][3] this compound incorporates a 2,6-dichlorophenol moiety which acts as the specific recognition site for HOCl.[3] Upon reaction with HOCl, this group is cleaved, causing the spirocycle of the rhodol fluorophore to open. This structural transformation converts the molecule into its highly fluorescent, open-ring xanthone form, resulting in a robust increase in fluorescence intensity.[1] A key design feature of this compound is the inclusion of a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria, enabling targeted detection of HOCl in this specific organelle.

G cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Probe This compound (Rhodol-Lactone Form) Weakly Fluorescent Reaction Oxidative O-Dearylation Probe->Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Reaction Product Activated Probe (Xanthone Form) Strongly Fluorescent Reaction->Product Spirocycle Opening Byproduct 2,6-Dichlorophenol Byproduct Reaction->Byproduct

Caption: Fluorescence activation mechanism of this compound.

Photophysical and Performance Characteristics

This compound exhibits excellent photophysical properties, including high sensitivity, rapid response, and robust selectivity for HOCl over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS). The related probe, HKOCl-4, demonstrates a detection limit of 9 nM and shows a greater than 20-fold increase in fluorescence intensity upon reaction with HOCl compared to other analytes.

Table 1: Quantitative Data for this compound and Related Probes

ParameterValueNotes
Probe Name This compoundMitochondria-targeting version.
Excitation (Ex) ~490 nmOptimal wavelength for excitation.
Emission (Em) ~527 nmPeak fluorescence emission wavelength.
Fluorophore Rhodol-basedProvides good pH stability and longer wavelengths compared to fluorescein.
Response Time < 2 minutesThe related probe HKOCl-4 reaches a plateau rapidly after HOCl addition.
Selectivity HighShows minimal fluorescence response to other ROS/RNS like H₂O₂, O₂⁻, •OH, and ONOO⁻.
pH Stability GoodThe related probe HKOCl-4 is stable across a pH range of 3-11.

Experimental Protocols

Proper handling and preparation are crucial for obtaining reliable and reproducible results with this compound.

3.1. Stock Solution Preparation

  • Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

  • Preparation : Prepare a stock solution, for example, 10 mM in DMSO. Briefly use sonication if needed to ensure complete dissolution.

  • Storage : Aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.

3.2. Cellular Imaging of Mitochondrial HOCl

This protocol provides a general workflow for imaging endogenous HOCl production in mammalian cells, such as RAW264.7 macrophages.

G start Start: Seed Cells culture Culture cells on glass-bottom dishes for 24h start->culture stimulate Induce HOCl Production: Add stimulant (e.g., PMA or LPS/IFN-γ) and incubate (e.g., 30 min to 16h) culture->stimulate control Control Groups: - Unstimulated cells - Pre-treat with scavenger (e.g., NAC) - Pre-treat with MPO inhibitor (e.g., ABAH) culture->control load Load with this compound: Add probe to a final concentration of 5 µM stimulate->load control->load incubate Incubate for 30 minutes at 37°C load->incubate wash Wash cells 2-3 times with pre-warmed buffer (e.g., PBS) incubate->wash image Image Cells: Confocal Microscopy or Flow Cytometry (Ex/Em: ~490/527 nm) wash->image end End: Analyze Data image->end

Caption: General workflow for cellular imaging of HOCl using this compound.

Protocol Steps:

  • Cell Seeding : Seed cells (e.g., RAW264.7) onto glass-bottom dishes or appropriate plates for microscopy or flow cytometry and culture for 24 hours.

  • Stimulation (Optional) : To induce endogenous HOCl production, stimulate the cells. For example, treat RAW264.7 macrophages with Phorbol 12-myristate 13-acetate (PMA) at 500 ng/mL for 30 minutes or with Lipopolysaccharide (LPS) at 500 ng/mL and Interferon-gamma (IFN-γ) at 50 ng/mL for 16 hours.

  • Control Groups : Prepare parallel control groups, including unstimulated cells and cells pre-treated with an HOCl scavenger (e.g., 1 mM N-acetylcysteine) or a myeloperoxidase inhibitor (e.g., 50 µM ABAH) to confirm the specificity of the signal.

  • Probe Loading : Dilute the this compound stock solution in pre-warmed cell culture medium or buffer (e.g., PBS) to a final working concentration of 5 µM. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation : Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Washing : Gently wash the cells two to three times with pre-warmed buffer to remove any excess, unloaded probe.

  • Imaging : Immediately image the cells using a confocal microscope or analyze by flow cytometry using an excitation wavelength of ~490 nm and collecting emission at ~527 nm.

Biological Context and Signaling

In biological systems, particularly within the innate immune system, HOCl is a potent antimicrobial agent produced by phagocytic cells like neutrophils and macrophages. The production is catalyzed by the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HOCl. This process is a critical component of the respiratory burst used to destroy invading pathogens. This compound is a powerful tool for visualizing this specific enzymatic activity in living cells.

G cluster_0 Cellular Stimulus cluster_1 Enzymatic Reaction in Phagosome/Mitochondria Stimulus Pathogen Recognition (e.g., via PMA, LPS) MPO Myeloperoxidase (MPO) Stimulus->MPO activates HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO

Caption: Biological pathway of MPO-catalyzed HOCl production.

References

Unveiling the Enigmatic Roles of Mitochondrial Hypochlorous Acid with HKOCl-4m: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the novel roles of mitochondrial hypochlorous acid (HOCl), a reactive oxygen species implicated in a spectrum of physiological and pathological processes. We delve into the utility of HKOCl-4m, a mitochondria-targeting fluorescent probe, for elucidating the intricate mechanisms of HOCl-mediated cellular events. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways, empowering researchers to navigate this burgeoning field of study.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe and the cellular effects of HOCl.

Table 1: Properties of the this compound Fluorescent Probe

PropertyValueReference
Target Organelle Mitochondria[1][2]
Analyte Hypochlorous Acid (HOCl)[1][2]
Mechanism Rhodol-based fluorescent probe[2]
Application Detection of endogenous HOCl in living cells and tissues
Cell Line Application RAW264.7 mouse macrophages

Table 2: Experimental Conditions for this compound Application

ParameterConditionReference
Working Concentration 5 µM
Incubation Time 30 minutes
Observation Robust increase in fluorescence intensity upon addition of HOCl

Table 3: Concentration-Dependent Effects of HOCl on Cell Fate

| Cell Type | HOCl Concentration | Observed Effect | Reference | | :--- | :--- | :--- | | Human Endothelial Cells | 5 nmol / 1.2x10⁵ cells | Transient growth arrest | | | Human Endothelial Cells | 20-40 nmol / 1.2x10⁵ cells | Apoptosis, caspase activation | | | Human Endothelial Cells | 50 nmol / 1.2x10⁵ cells | Necrosis, no caspase activation | | | Saccharomyces cerevisiae | 170 µM | Apoptosis (caspase-dependent) | | | Saccharomyces cerevisiae | 340 µM | Necrosis | | | Cultured Cortical Neurons | 250 µM | Apoptosis (calpain-dependent, caspase-independent) | | | Endothelial Cells | 20-50 µmol/L | Apoptosis (shrinkage, nuclear condensation) | | | Endothelial Cells | >100 µmol/L | Oncosis/Necrosis (plasma membrane blebbing) | |

Experimental Protocols

Detection of Mitochondrial HOCl using this compound in RAW264.7 Macrophages

This protocol is adapted from methodologies described for detecting endogenous HOCl in macrophages.

Materials:

  • This compound probe

  • RAW264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Optional: Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) for stimulating HOCl production

Procedure:

  • Cell Culture: Culture RAW264.7 cells in appropriate cell culture plates to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in cell culture medium to a final working concentration of 5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the 5 µM this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Induction of Endogenous HOCl (Optional):

    • To stimulate endogenous HOCl production, treat the cells with an appropriate stimulus (e.g., PMA or LPS) according to your experimental design. This can be done before or during the this compound incubation.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the this compound probe (rhodol-based, typically excited around 530-550 nm and emits around 560-580 nm, but refer to the specific product datasheet).

    • A significant increase in fluorescence intensity within the mitochondria indicates the presence of HOCl.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol provides a general guideline for using the JC-1 assay to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

Materials:

  • JC-1 dye

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope, flow cytometer, or plate reader

  • Optional: Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP as a positive control for depolarization.

Procedure:

  • Cell Preparation: Culture and treat cells according to your experimental protocol to induce the desired conditions (e.g., treatment with HOCl).

  • JC-1 Staining Solution Preparation:

    • Prepare a JC-1 stock solution in DMSO (typically 1-5 mM).

    • Dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration may vary depending on the cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with warm PBS or cell culture medium.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

    • Plate Reader: Measure the fluorescence intensity at both the green (emission ~525-535 nm) and red (emission ~590-600 nm) wavelengths. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.

  • Positive Control (Optional): Treat a sample of cells with a depolarizing agent like CCCP (e.g., 50 µM for 5-15 minutes) before or during JC-1 staining to confirm the assay is working correctly. This will cause a shift from red to green fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HOCl_Induced_Apoptosis HOCl Mitochondrial HOCl Bax Bax Activation HOCl->Bax induces MPT Mitochondrial Permeability Transition (MPT) HOCl->MPT induces Necrosis Necrosis HOCl->Necrosis High Concentration Ca_influx Increased Cytosolic Ca²⁺ HOCl->Ca_influx MMP Mitochondrial Membrane Permeabilization (MMP) Bax->MMP CytoC Cytochrome c Release MMP->CytoC AIF_EndoG AIF/EndoG Release MMP->AIF_EndoG Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis AIF_EndoG->Apoptosis caspase-independent MPT->CytoC Caspases->Apoptosis Calpains Calpain Activation Lysosome Lysosomal Rupture Calpains->Lysosome Ca_influx->Calpains Lysosome->Apoptosis

Caption: HOCl-induced cell death signaling pathways.

HKOCl4m_Workflow Start Start: Culture RAW264.7 Cells PrepareProbe Prepare 5 µM this compound in culture medium Start->PrepareProbe Incubate Incubate cells with this compound (30 min, 37°C) PrepareProbe->Incubate Stimulate Optional: Stimulate with PMA or LPS Incubate->Stimulate Wash Wash cells with PBS Incubate->Wash No Stimulate->Wash Yes Image Image with Confocal Microscope Wash->Image Analyze Analyze mitochondrial fluorescence Image->Analyze

Caption: Experimental workflow for mitochondrial HOCl detection.

JC1_Assay_Workflow Start Start: Culture and treat cells PrepareJC1 Prepare JC-1 working solution (1-10 µM) Start->PrepareJC1 Incubate Incubate cells with JC-1 (15-30 min, 37°C) PrepareJC1->Incubate Wash Wash cells with PBS Incubate->Wash Analyze Analyze fluorescence Wash->Analyze Microscopy Microscopy: Red (healthy) vs. Green (apoptotic) Analyze->Microscopy Qualitative FlowCytometry Flow Cytometry: Ratio of red/green fluorescence Analyze->FlowCytometry Quantitative PlateReader Plate Reader: Ratio of red/green fluorescence Analyze->PlateReader Quantitative

Caption: JC-1 assay for mitochondrial membrane potential.

Discussion of Novel Roles of Mitochondrial HOCl

The study of mitochondrial HOCl has revealed its multifaceted role in cellular signaling, extending beyond its established function as a damaging oxidant. The use of targeted probes like this compound has been instrumental in uncovering these novel functions.

4.1. Induction of Apoptosis through Multiple Pathways:

Mitochondrial HOCl is a potent inducer of apoptosis. At moderate concentrations, it triggers the intrinsic apoptotic pathway through several mechanisms:

  • Bax-dependent Mitochondrial Permeabilization: HOCl can induce a conformational change in the pro-apoptotic protein Bax, leading to its translocation to the mitochondrial outer membrane. This results in mitochondrial membrane permeabilization and the release of pro-apoptotic factors.

  • Mitochondrial Permeability Transition (MPT): HOCl can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c.

  • Release of Apoptogenic Factors: The permeabilization of the mitochondrial membranes leads to the release of key apoptotic mediators into the cytosol, including:

    • Cytochrome c: Which activates the caspase cascade.

    • Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG): Which translocate to the nucleus and mediate caspase-independent DNA fragmentation and cell death.

4.2. Crosstalk with Calcium Signaling:

HOCl can disrupt intracellular calcium homeostasis, leading to an increase in cytosolic Ca²⁺ levels. This elevated calcium can be taken up by the mitochondria, further promoting the opening of the mPTP and exacerbating mitochondrial dysfunction. Furthermore, increased cytosolic calcium can activate calpains, a family of calcium-dependent proteases, which can contribute to apoptosis through pathways such as lysosomal rupture.

4.3. A Dual Role in Cell Fate: Apoptosis vs. Necrosis:

The concentration of HOCl appears to be a critical determinant of the mode of cell death. While moderate concentrations predominantly induce a programmed apoptotic response, higher concentrations can lead to overwhelming cellular damage, resulting in rapid, uncontrolled necrosis. This switch from a regulated to a non-regulated cell death pathway has significant implications in inflammatory conditions where high levels of HOCl can be produced.

Conclusion

The development and application of mitochondria-targeted fluorescent probes such as this compound have opened new avenues for investigating the precise roles of mitochondrial HOCl in cellular physiology and pathology. The data and protocols presented in this guide provide a framework for researchers to explore the intricate signaling networks governed by this reactive oxygen species. A deeper understanding of these pathways holds the potential for the development of novel therapeutic strategies for diseases associated with inflammation, oxidative stress, and aberrant cell death.

References

HKOCl-4m: An In-depth Technical Guide for Live-Cell Imaging of Mitochondrial Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HKOCl-4m, a fluorescent probe designed for the specific detection and imaging of hypochlorous acid (HOCl) within the mitochondria of living cells. We will delve into its mechanism of action, photophysical properties, and provide detailed protocols for its application in live-cell imaging, making it a valuable tool for research into oxidative stress, immune response, and drug development.

Introduction to this compound

Hypochlorous acid is a potent reactive oxygen species (ROS) generated in biological systems, primarily by the enzyme myeloperoxidase in neutrophils and macrophages, playing a critical role in immune defense.[1] However, its overproduction is implicated in various pathological conditions, including neurodegenerative and cardiovascular diseases.[1] Therefore, the ability to detect and quantify HOCl in real-time within specific cellular compartments is of paramount importance.

This compound is a mitochondria-targeting, rhodol-based fluorescent probe that exhibits a robust fluorescence enhancement upon reaction with HOCl.[2][3][4] Its design allows for the specific monitoring of mitochondrial HOCl, providing insights into the role of this organelle in oxidative stress pathways.

Quantitative Data Presentation

The following table summarizes the key quantitative photophysical and performance characteristics of this compound.

PropertyValueReference
Excitation Wavelength (Ex)490 nm
Emission Wavelength (Em)527 nm
Quantum Yield Data not available in the searched literature
Detection Limit Data not available in the searched literature
Selectivity Highly selective for HOCl over other ROS/RNS. Specific quantitative data is not available in the searched literature.
Mitochondria-targeting Confirmed through co-localization studies.

Mechanism of Action

This compound's detection of hypochlorous acid is based on a specific chemical reaction that transforms the probe from a non-fluorescent to a highly fluorescent state. While the exact structure of this compound is proprietary, its rhodol-based nature suggests a mechanism involving the oxidative cleavage of a specific moiety by HOCl. This reaction likely disrupts a photoinduced electron transfer (PeT) process that quenches the fluorescence of the probe in its native state.

This compound (Non-fluorescent) This compound (Non-fluorescent) Fluorescent Product Fluorescent Product This compound (Non-fluorescent)->Fluorescent Product Oxidative Cleavage HOCl HOCl HOCl->this compound (Non-fluorescent)

Caption: Reaction mechanism of this compound with HOCl.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live-cell imaging experiments, with a specific focus on macrophage cell lines like RAW264.7.

Materials and Reagents
  • This compound probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • RAW264.7 macrophage cells

  • Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • Confocal microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 510-550 nm)

Probe Preparation
  • Prepare a stock solution of this compound at a concentration of 1-5 mM in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light and moisture.

  • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.

Cell Culture and Staining
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • To induce endogenous HOCl production, treat the cells with a stimulating agent. For example, incubate with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12-24 hours, or with 100 nM PMA for 30-60 minutes.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Incubate the cells with the this compound working solution for 30 minutes at 37°C.

  • After incubation, wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Live-Cell Imaging
  • Place the dish or coverslip onto the stage of the confocal microscope.

  • Use an excitation wavelength of ~490 nm (e.g., a 488 nm laser line) and collect the emission between ~510 nm and ~560 nm.

  • Acquire images using appropriate settings for laser power, gain, and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • For time-lapse imaging, acquire images at desired intervals to monitor the dynamics of HOCl production.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for using this compound and a simplified signaling pathway leading to HOCl production in macrophages.

cluster_prep Cell Preparation cluster_stain Probe Staining cluster_image Imaging Seed Cells Seed Cells Stimulate Cells Stimulate Cells Seed Cells->Stimulate Cells Wash Cells (PBS) Wash Cells (PBS) Stimulate Cells->Wash Cells (PBS) Incubate with this compound Incubate with this compound Wash Cells (PBS)->Incubate with this compound Wash Excess Probe Wash Excess Probe Incubate with this compound->Wash Excess Probe Live-Cell Imaging Live-Cell Imaging Wash Excess Probe->Live-Cell Imaging Data Analysis Data Analysis Live-Cell Imaging->Data Analysis

Caption: Experimental workflow for live-cell imaging with this compound.

Pathogen/PMA Pathogen/PMA Macrophage Activation Macrophage Activation Pathogen/PMA->Macrophage Activation NADPH Oxidase NADPH Oxidase Macrophage Activation->NADPH Oxidase Superoxide (O2-) Superoxide (O2-) NADPH Oxidase->Superoxide (O2-) Myeloperoxidase (MPO) Myeloperoxidase (MPO) Superoxide (O2-)->Myeloperoxidase (MPO) Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Myeloperoxidase (MPO)->Hypochlorous Acid (HOCl)

Caption: Simplified signaling pathway of HOCl production in macrophages.

Applications in Drug Development

The ability to monitor mitochondrial HOCl production in live cells makes this compound a valuable tool for drug development. Potential applications include:

  • Screening for anti-inflammatory compounds: Evaluating the efficacy of drug candidates in reducing HOCl production in activated immune cells.

  • Investigating drug-induced oxidative stress: Assessing whether a drug candidate induces mitochondrial dysfunction and subsequent HOCl generation.

  • Elucidating mechanisms of action: Determining if a drug's therapeutic effect is mediated through the modulation of mitochondrial ROS production.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of hypochlorous acid within the mitochondria of living cells. Its high sensitivity and targeted localization provide researchers with a crucial tool to investigate the intricate roles of mitochondrial oxidative stress in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a variety of research and drug development settings.

References

Methodological & Application

Application Notes and Protocols for HKOCl-4m Staining in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within the mitochondria of living cells. As a rhodol-based sensor, this compound offers a robust "turn-on" fluorescent response upon reaction with HOCl, a key reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses, inflammation, and neurodegenerative diseases.[1][2] The mitochondria-targeting moiety of this compound allows for the specific monitoring of mitochondrial HOCl production, providing a valuable tool for investigating cellular oxidative stress and related signaling pathways.

This document provides detailed protocols for the use of this compound in live cell imaging, including reagent preparation, cell staining, and imaging procedures, as well as a summary of key quantitative parameters and a representative signaling pathway.

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for the use of this compound and its analogs in live cell imaging applications.

ParameterValueCell Line(s)Notes
Excitation Wavelength (Ex) ~490 nmRAW264.7 macrophages, BV-2 microglia, THP-1 monocytes, primary human PMNsOptimal excitation may vary slightly depending on the imaging system.
Emission Wavelength (Em) ~527 nmRAW264.7 macrophages, BV-2 microglia, THP-1 monocytes, primary human PMNsA significant increase in fluorescence intensity is observed upon binding to HOCl.
Working Concentration 1 - 10 µMRAW264.7 macrophagesThe optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 5 µM is recommended.[1]
Incubation Time 20 - 30 minutesRAW264.7 macrophagesIncubation time may need optimization depending on the cell type and experimental goals.
Solvent for Stock Solution DMSON/APrepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (1 mM):

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1.15 mg of this compound (Molecular Weight: 1153.96 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

1.2. Working Solution:

  • On the day of the experiment, dilute the this compound stock solution to the desired final working concentration (e.g., 5 µM) in pre-warmed serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • It is critical to prepare the working solution fresh for each experiment.

Live Cell Staining and Imaging

This protocol is optimized for RAW264.7 macrophages but can be adapted for other adherent cell types.

2.1. Cell Preparation:

  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

2.2. Induction of Endogenous HOCl Production (Optional): To study endogenous HOCl production, cells can be stimulated with various agents. A common method for macrophages is stimulation with Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).

  • Prior to staining, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • For PMA stimulation, incubate the cells with a final concentration of 500 ng/mL PMA in serum-free medium for 30 minutes.[3]

  • For LPS stimulation, incubate the cells with a final concentration of 1 µg/mL LPS for 4-24 hours.

2.3. This compound Staining:

  • After stimulation (or directly for basal HOCl detection), remove the medium and wash the cells once with pre-warmed PBS.

  • Add the freshly prepared this compound working solution to the cells.

  • Incubate for 20-30 minutes in a humidified incubator at 37°C with 5% CO2, protected from light.

2.4. Imaging:

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any excess probe.

  • Add fresh imaging buffer to the cells.

  • Image the cells immediately using a confocal microscope equipped with a suitable laser line for excitation (e.g., 488 nm) and a detector set to collect emission around 527 nm.

  • Acquire images using consistent settings (laser power, gain, pinhole) across all experimental conditions to allow for quantitative comparisons.

Cytotoxicity Assay (Optional)

A standard cytotoxicity assay, such as one using Propidium Iodide (PI) staining and flow cytometry, can be performed to assess the potential toxicity of this compound or the experimental treatments.

  • Prepare cell suspensions from both control and this compound-treated cells.

  • Stain the cells with PI according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry, exciting with a 488 nm laser and collecting emission in the appropriate channel (typically >650 nm).

  • The percentage of PI-positive cells represents the cytotoxic effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to mitochondrial HOCl production and the general experimental workflow for this compound staining.

G cluster_0 Cellular Stimulation and HOCl Production PMA PMA PKC Protein Kinase C (PKC) PMA->PKC activates LPS LPS NADPH_Oxidase NADPH Oxidase LPS->NADPH_Oxidase activates PKC->NADPH_Oxidase activates Superoxide Superoxide (O2⁻) NADPH_Oxidase->Superoxide produces H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 converted by SOD SOD Superoxide Dismutase (SOD) HOCl Hypochlorous Acid (HOCl) H2O2->HOCl catalyzed by MPO in presence of Cl⁻ MPO Myeloperoxidase (MPO) Mitochondrion Mitochondrion MPO->Mitochondrion HOCl->Mitochondrion detected in

Caption: Signaling pathway for HOCl production.

G cluster_1 This compound Staining Workflow Cell_Culture 1. Cell Culture Stimulation 2. Stimulation (optional, e.g., PMA/LPS) Cell_Culture->Stimulation Washing1 3. Wash with PBS Stimulation->Washing1 Staining 4. Incubate with this compound Washing1->Staining Washing2 5. Wash with Imaging Buffer Staining->Washing2 Imaging 6. Confocal Microscopy Washing2->Imaging Analysis 7. Image Analysis Imaging->Analysis

Caption: this compound experimental workflow.

References

Application Notes and Protocols for HKOCl-4m in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl) within mitochondria.[1][2] As a member of the rhodol-based family of probes, this compound offers robust performance for monitoring mitochondrial HOCl formation in living cells.[1][2] Hypochlorous acid is a potent reactive oxygen species (ROS) implicated in various physiological and pathological processes, including immune responses and oxidative stress-related diseases. The ability to specifically detect HOCl in subcellular compartments like mitochondria is crucial for understanding its role in cellular signaling and disease pathogenesis.

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with HOCl, a specific chemical transformation occurs, leading to a significant increase in its fluorescence intensity.[1] This property, combined with its mitochondria-targeting moiety, makes this compound an invaluable tool for real-time imaging of mitochondrial HOCl dynamics in live-cell fluorescence microscopy applications.

Data Presentation

The following table summarizes the key quantitative properties of this compound and related probes for comparative purposes.

PropertyThis compoundHKOCl-4HKOCl-3
Excitation Maximum (Ex) 490 nm530 nm490 nm
Emission Maximum (Em) 527 nm557 nm527 nm
Fluorescence Enhancement Robust increase upon HOCl addition>20-fold increase over other analytes>358-fold enhancement with 1 equiv. HOCl
Subcellular Localization MitochondriaCytosolCytosol
Recommended Concentration 5 µM5-10 µM1-2 µM
Incubation Time 30 minutes30 minutes30 minutes
Cell Line Application RAW264.7 mouse macrophagesRAW264.7 mouse macrophagesRAW264.7, BV-2, THP-1, primary human PMNs
Cytotoxicity Not specified; related probe HKOCl-3 is virtually nontoxic up to 20 µM for 24h.Negligible cytotoxicity after 24h incubation.Virtually nontoxic up to 20 µM for 24h.

Signaling Pathway and Experimental Workflow

The detection of hypochlorous acid by this compound involves a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. This process allows for the visualization of HOCl production within the mitochondria. The general experimental workflow for using this compound in live-cell imaging is a multi-step process that requires careful preparation and execution.

G Detection Mechanism of this compound HKOCl_4m This compound (Mitochondria-Targeted) Non-fluorescent Reaction_Product Fluorescent Product HKOCl_4m->Reaction_Product Oxidative O-dearylation HOCl Hypochlorous Acid (HOCl) in Mitochondria HOCl->Reaction_Product Fluorescence Fluorescence Emission (527 nm) Reaction_Product->Fluorescence Excitation (490 nm) G Experimental Workflow for this compound Imaging cluster_prep Preparation cluster_exp Experiment cluster_imaging Imaging & Analysis Cell_Culture 1. Culture RAW264.7 cells on coverslips Induce_HOCl 3. Induce endogenous HOCl (e.g., with PMA) Cell_Culture->Induce_HOCl Prepare_Probe 2. Prepare this compound stock solution (in DMSO) Load_Probe 4. Load cells with 5 µM this compound for 30 minutes Prepare_Probe->Load_Probe Induce_HOCl->Load_Probe Wash 5. Wash cells with pre-warmed buffer Load_Probe->Wash Image_Acquisition 6. Acquire images using confocal microscopy Wash->Image_Acquisition Data_Analysis 7. Analyze fluorescence intensity Image_Acquisition->Data_Analysis

References

Application Notes and Protocols for HKOCl-4m in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in various physiological and pathological processes, including immune defense, inflammation, and neurodegenerative diseases. Understanding the dynamics of HOCl production within specific cellular compartments is crucial for elucidating its complex biological functions. HKOCl-4m is a highly selective, mitochondria-targeting fluorescent probe designed for the detection of mitochondrial HOCl.[1][2][3] This rhodol-based probe offers an effective tool for researchers to investigate the roles of mitochondrial HOCl in cellular signaling and disease pathogenesis. This document provides detailed application notes and protocols for the use of this compound in flow cytometry.

Principle of Detection

This compound is engineered for specific accumulation within the mitochondria due to its cationic triphenylphosphonium moiety.[4] In its native state, the probe is weakly fluorescent. Upon reaction with HOCl, a specific oxidative O-dearylation reaction occurs, leading to the formation of a highly fluorescent product.[4] This "turn-on" fluorescent response allows for the sensitive and selective detection of HOCl. The increase in fluorescence intensity directly correlates with the concentration of mitochondrial HOCl, which can be quantified on a single-cell basis using flow cytometry.

Quantitative Data Summary

For ease of comparison and experimental planning, the key specifications and recommended conditions for using this compound are summarized in the table below.

ParameterValueReference
Probe Name This compound
Target Analyte Hypochlorous Acid (HOCl)
Cellular Localization Mitochondria
Excitation Wavelength (Ex) 451-495 nm (Blue Laser)
Emission Wavelength (Em) 496-570 nm (Green Emission)
Recommended Working Concentration 5 µM
Recommended Incubation Time 30 minutes
Cell Type Example RAW264.7 mouse macrophages

Signaling Pathway of this compound Activation

The following diagram illustrates the mechanism of this compound activation within the mitochondria upon interaction with hypochlorous acid.

HKOCl_4m_Pathway cluster_cell Cell cluster_mito Mitochondrion HKOCl_4m_inactive This compound (Weakly Fluorescent) HKOCl_4m_active Activated this compound (Highly Fluorescent) HKOCl_4m_inactive->HKOCl_4m_active Conformational Change HOCl Hypochlorous Acid (HOCl) HOCl->HKOCl_4m_inactive Oxidative Reaction HKOCl_4m_uptake This compound Uptake HKOCl_4m_uptake->HKOCl_4m_inactive Mitochondrial Targeting

Caption: this compound mitochondrial uptake and activation by HOCl.

Experimental Workflow for Flow Cytometry

This diagram outlines the general workflow for detecting mitochondrial HOCl using this compound in a flow cytometry experiment.

HKOCl_4m_Workflow A 1. Cell Culture & Stimulation (e.g., PMA, LPS) B 2. Harvest & Wash Cells A->B C 3. Stain with this compound (5 µM, 30 min) B->C D 4. Wash Cells C->D E 5. Resuspend in PBS/FACS Buffer D->E F 6. Acquire Data on Flow Cytometer (Ex: 488 nm, Em: ~525 nm) E->F G 7. Data Analysis (Gating & Quantification of MFI) F->G

Caption: Experimental workflow for this compound in flow cytometry.

Detailed Experimental Protocols

I. Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate complete medium for your cell line of interest (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Phosphate-Buffered Saline (PBS):

    • Prepare sterile 1X PBS (pH 7.4).

  • Flow Cytometry Staining Buffer (FACS Buffer):

    • 1X PBS supplemented with 1-2% fetal bovine serum (FBS) and 0.05% sodium azide (optional, for fixed cells). Keep on ice.

  • Inducing Agent (Optional):

    • Prepare a stock solution of the desired stimulus to induce HOCl production (e.g., Phorbol 12-myristate 13-acetate (PMA) at 500 ng/mL or Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)).

II. Cell Preparation and Staining

This protocol is optimized for adherent cells (e.g., RAW264.7 macrophages) but can be adapted for suspension cells.

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Induction of HOCl Production (Optional):

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing the desired stimulus (e.g., PMA).

    • Incubate for the desired period to induce HOCl production. Include an unstimulated control group.

  • This compound Staining:

    • Prepare the this compound working solution by diluting the 1 mM stock solution to a final concentration of 5 µM in pre-warmed serum-free medium.

    • Remove the medium from the cells and add the this compound working solution.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • After incubation, discard the this compound solution and wash the cells twice with warm PBS.

    • For adherent cells, detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution to preserve cell surface markers if co-staining. Trypsin can also be used if no surface markers are being analyzed.

    • Transfer the cell suspension to a flow cytometry tube.

  • Final Wash and Resuspension:

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold FACS Buffer.

    • Centrifuge again and resuspend the cell pellet in an appropriate volume of cold FACS Buffer (e.g., 300-500 µL) to achieve a final concentration of approximately 1 x 10⁶ cells/mL.

    • Keep the cells on ice and protected from light until analysis.

III. Flow Cytometric Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

    • Set up the emission filter to detect in the green channel (e.g., a 530/30 nm bandpass filter).

    • Adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.

  • Controls:

    • Unstained Cells: To set the baseline fluorescence of the cell population.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-stained cells to account for any solvent effects.

    • Positive Control (Optional): Cells treated with exogenous HOCl or a known inducer of mitochondrial ROS to confirm the probe's responsiveness.

    • Negative Control (Optional): Cells pre-treated with an ROS scavenger or an inhibitor of myeloperoxidase (the enzyme that produces HOCl) before stimulation and staining.

  • Data Acquisition:

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) within the main cell population gate.

  • Data Analysis:

    • Gate on the single, viable cell population using an FSC vs. SSC plot.

    • Analyze the fluorescence intensity of the this compound signal in the green channel for the gated population.

    • The geometric mean fluorescence intensity (gMFI) is a robust statistical parameter to quantify the shift in fluorescence.

    • Compare the gMFI of the stimulated/treated samples to the unstimulated/control samples to determine the relative change in mitochondrial HOCl levels.

Troubleshooting

  • Low Signal:

    • Increase the concentration of this compound (titrate from 5-10 µM).

    • Increase the incubation time (titrate from 30-60 minutes).

    • Ensure the stimulus is effectively inducing HOCl production.

  • High Background:

    • Decrease the concentration of this compound.

    • Ensure thorough washing steps to remove excess probe.

    • Check for autofluorescence in the cell type being used.

  • Cell Death:

    • Confirm that the probe concentration and incubation time are not cytotoxic. Perform a viability assay.

    • Use gentle cell handling techniques during harvesting.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of mitochondrial hypochlorous acid in various biological systems using flow cytometry.

References

Application Note & Protocol: Preparation and Use of HKOCl-4m Stock Solution for Mitochondrial Hypochlorous Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in studies of oxidative stress, immunology, and cellular imaging.

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological processes like immune defense and pathological conditions.[1][2] HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the detection of HOCl specifically within the mitochondria of living cells.[3][4][5] It is a rhodol-based probe that exhibits a robust increase in fluorescence intensity upon reaction with HOCl, making it an invaluable tool for real-time imaging and investigation of mitochondrial oxidative stress. This document provides detailed protocols for the preparation of this compound stock solutions and its application in live-cell imaging.

Physicochemical Properties of this compound

All quantitative data regarding this compound is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C63H61BrCl2N3O7P
Molecular Weight 1153.96 g/mol
Appearance Pink to red solid
Excitation (Ex) max 490 nm
Emission (Em) max 527 nm
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 52.5 mg/mL (45.50 mM)

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Objective: To prepare a concentrated, stable stock solution of this compound for use in cell-based assays. It is crucial to use high-quality, anhydrous or newly-opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.

Materials:

  • This compound solid (e.g., 1 mg)

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound solid to warm to room temperature to prevent moisture condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound:

      • Volume (L) = 0.001 g / (1153.96 g/mol x 0.010 mol/L) = 0.00008666 L

      • Volume = 86.66 µL

  • Dissolution: Add the calculated volume (86.66 µL) of high-quality DMSO to the vial containing 1 mg of this compound solid.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic bath may be required.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots sealed and protected from light.

    • Long-term storage (up to 6 months): -80°C.

    • Short-term storage (up to 1 month): -20°C.

Stock Solution Preparation Table:

The following table provides quick-reference volumes for preparing various stock concentrations.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg866.6 µL
5 mM1 mg173.3 µL
10 mM 1 mg 86.7 µL
Protocol 2: Imaging Mitochondrial HOCl in Live Cells

Objective: To provide a general workflow for staining live cells with this compound and imaging the subsequent fluorescence as an indicator of mitochondrial HOCl production. This protocol may require optimization based on the specific cell type and experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells on a suitable imaging plate/dish (e.g., glass-bottom dish)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed

  • Fluorescence or confocal microscope with appropriate filters (e.g., FITC/GFP channel)

  • Optional: HOCl-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.

  • Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. A common starting concentration is 5 µM.

    • Example for 1 mL of 5 µM working solution: Add 0.5 µL of 10 mM this compound stock to 1 mL of medium.

  • Cell Loading: Aspirate the existing medium from the cells and wash once with pre-warmed PBS or medium. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Stimulation (Optional): If studying induced HOCl production, remove the loading solution and add fresh medium containing a stimulating agent. Incubate for the desired period. For detecting basal HOCl levels, this step can be omitted.

  • Washing: Aspirate the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess probe.

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. Capture images using an excitation wavelength of ~490 nm and collecting emission at ~527 nm. This compound has been shown to be non-toxic in RAW264.7 macrophages at concentrations up to 50 µM.

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution & Cell Staining solid This compound Solid weigh Weigh Solid solid->weigh dissolve Dissolve in DMSO (Vortex / Sonicate) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store dilute Dilute Stock in Warm Medium (e.g., 5 µM) store->dilute Retrieve for Use load Incubate Cells (30 min, 37°C) dilute->load cells Live Cells cells->load wash Wash Cells load->wash image Fluorescence Imaging (Ex: 490 nm / Em: 527 nm) wash->image

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_mito Mitochondrial Matrix stimuli Pathogenic / Inflammatory Stimuli etc Electron Transport Chain (ETC) stimuli->etc Activates mito Mitochondrion o2 O₂•⁻ (Superoxide) etc->o2 sod2 SOD2 o2->sod2 h2o2 H₂O₂ sod2->h2o2 Converts mpo MPO (Myeloperoxidase) h2o2->mpo hocl HOCl (Hypochlorous Acid) mpo->hocl Catalyzes cl Cl⁻ cl->mpo probe This compound hocl->probe Reacts with signal Fluorescent Signal probe->signal Produces

Caption: Simplified Pathway of Mitochondrial HOCl Production.

References

Application Notes and Protocols for HKOCl-4m: A Mitochondria-Targeting Fluorescent Probe for the Detection of Endogenous Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent produced by phagocytes. However, its overproduction is implicated in the pathology of various inflammatory diseases, neurodegenerative disorders, and cancer. Accurate and sensitive detection of endogenous HOCl in living cells is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. HKOCl-4m is a highly selective and sensitive fluorescent probe specifically designed for monitoring HOCl within the mitochondria of living cells. This rhodol-based probe offers a robust tool for researchers investigating mitochondrial oxidative stress and its implications in disease.

Mechanism of Action

This compound is engineered for specific localization to the mitochondria. In its native state, the probe is non-fluorescent. Upon reaction with HOCl, a specific oxidative O-dearylation reaction occurs, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence response provides a direct and quantifiable measure of HOCl presence. The mitochondria-targeting moiety ensures that the detected HOCl is specifically from this organelle, allowing for subcellular resolution of oxidative stress.

Signaling Pathway of Endogenous HOCl Production in Macrophages

Endogenous HOCl is primarily produced in phagocytic cells like macrophages through a series of enzymatic reactions initiated by inflammatory stimuli. The following diagram illustrates the key steps in this pathway.

HOCl_Production_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_phagolysosome Phagolysosome / Mitochondria PMA PMA / LPS PKC PKC PMA->PKC activates TLR4 TLR4 NADPH_Oxidase NADPH Oxidase (NOX2) PKC->NADPH_Oxidase phosphorylates & activates O2_minus O₂⁻ (Superoxide) NADPH_Oxidase->O2_minus produces H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 dismutation by SOD SOD MPO Myeloperoxidase (MPO) H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes Cl_ion Cl⁻ Cl_ion->MPO

Caption: PMA/LPS-induced HOCl production pathway in macrophages.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized below.

ParameterValueReference
Excitation Wavelength (λex) ~490 nm[1]
Emission Wavelength (λem) ~527 nm[1]
Color of Emission Yellow-Green[1][2]
Mitochondria-Targeting Yes[2]
Recommended Concentration 5 µM
Recommended Incubation Time 30 minutes

Selectivity of this compound

This compound exhibits high selectivity for HOCl over other reactive oxygen and nitrogen species (ROS/RNS).

Interfering SpeciesFluorescence Response
HOCl Robust Increase
H₂O₂ (Hydrogen Peroxide)Negligible
O₂⁻ (Superoxide)Negligible
•OH (Hydroxyl Radical)Negligible
NO (Nitric Oxide)Negligible
ONOO⁻ (Peroxynitrite)Negligible

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for up to 6 months. For short-term storage (up to 1 month), aliquots can be kept at -20°C.

Cell Culture and Staining Protocol for RAW264.7 Macrophages

This protocol details the steps for culturing RAW264.7 macrophages, inducing endogenous HOCl production, and staining with this compound for fluorescence microscopy.

Cell_Staining_Workflow cluster_culture Cell Culture cluster_induction Induction of Endogenous HOCl cluster_staining This compound Staining cluster_imaging Fluorescence Imaging Seed_Cells Seed RAW264.7 cells on coverslips in a 24-well plate Incubate_24h Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Wash_PBS Wash cells with PBS Incubate_24h->Wash_PBS Add_Stimulant Add stimulant (e.g., 1 µg/mL LPS or 100 ng/mL PMA) in serum-free medium Wash_PBS->Add_Stimulant Incubate_Stimulant Incubate for 4-6 hours Add_Stimulant->Incubate_Stimulant Wash_Again Wash cells with PBS Incubate_Stimulant->Wash_Again Add_Probe Add 5 µM this compound in serum-free medium Wash_Again->Add_Probe Incubate_Probe Incubate for 30 minutes at 37°C Add_Probe->Incubate_Probe Final_Wash Wash cells with PBS Incubate_Probe->Final_Wash Mount Mount coverslips on slides with imaging buffer Final_Wash->Mount Image Image using a fluorescence microscope (Ex/Em: ~490/527 nm) Mount->Image

References

Application Notes and Protocols for HKOCl-4m Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HKOCl-4m is a mitochondria-targeting fluorescent probe designed for the selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) implicated in various physiological and pathological processes. Based on a rhodol scaffold, this compound operates via a HOCl-mediated O-dearylation reaction, leading to a robust "turn-on" fluorescent response. Its cationic triphenylphosphonium moiety facilitates its accumulation within the mitochondria, enabling the specific monitoring of mitochondrial HOCl production in living cells. These characteristics make this compound a valuable tool for investigating the role of mitochondrial oxidative stress in fields such as immunology, neurobiology, and cancer research.[1][2]

Probe Specifications

The spectral and chemical properties of this compound are summarized below. Data for the parent compound HKOCl-4 is included for reference.

PropertyValueReference
Probe Name This compound[1][2]
Target Analyte Hypochlorous Acid (HOCl)[1]
Subcellular Targeting Mitochondria
Excitation Wavelength ~530 nm
Emission Wavelength ~557 nm
Stock Solution Solvent Dimethyl sulfoxide (DMSO)
Typical Working Conc. 5 - 10 µM
Mechanism of Action HOCl-induced O-dearylation

Data Presentation

Selectivity of HKOCl-4 (Parent Compound)

The fluorescence response of HKOCl-4 (5 µM) was tested against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to ensure its high selectivity for HOCl. The data demonstrates a significant fluorescence enhancement only upon the addition of HOCl.

Species (Concentration)Relative Fluorescence Intensity
HKOCl-4 alone 1.0
HOCl (5 µM) ~120.0
H₂O₂ (100 µM)~1.5
TBHP (100 µM)~1.2
O₂⁻ (100 µM)~1.8
NO (100 µM)~1.1
ONOO⁻ (10 µM)~2.5
⋅OH (100 µM)~2.0
ROO⋅ (100 µM)~1.3
Cytotoxicity of HKOCl-4 (Parent Compound)

The cytotoxicity of the parent probe HKOCl-4 was evaluated in RAW264.7 macrophage cells using a standard MTT assay after 24 hours of incubation. The results indicate minimal toxicity at and above the typical working concentrations, ensuring that the probe does not significantly impact cell health during imaging experiments.

HKOCl-4 Concentration (µM)Cell Viability (%)
0100
1~98
5~96
10~95
20~92

Experimental Protocols & Workflows

Signaling Pathway for PMA-Induced HOCl Production

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC). In macrophages, PKC activation initiates a signaling cascade that leads to the assembly and activation of the NADPH oxidase (NOX) complex on the mitochondrial membrane. This complex generates superoxide (O₂⁻), which is then dismutated to hydrogen peroxide (H₂O₂). Subsequently, the enzyme myeloperoxidase (MPO), present in mitochondria, utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).

PMA_Signaling_Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC activates NOX NADPH Oxidase (NOX) Complex PKC->NOX activates O2_neg Superoxide (O₂⁻) NOX->O2_neg produces Mitochondrion Mitochondrion NOX->Mitochondrion H2O2 Hydrogen Peroxide (H₂O₂) O2_neg->H2O2 dismutation O2_neg->Mitochondrion HOCl Hypochlorous Acid (HOCl) H2O2->HOCl catalyzes H2O2->Mitochondrion MPO Myeloperoxidase (MPO) MPO->HOCl catalyzes MPO->Mitochondrion HOCl->Mitochondrion

Caption: PMA-induced signaling cascade leading to mitochondrial HOCl production in macrophages.

Experimental Workflow for this compound Imaging

The overall workflow for detecting mitochondrial HOCl involves cell culture, stimulation to induce HOCl production, staining with this compound and a co-localizing mitochondrial dye, followed by confocal imaging and data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis c1 Culture RAW264.7 Cells on coverslips c2 Prepare Reagents: This compound stock (DMSO) MitoTracker Green stock (DMSO) PMA solution s1 Induce HOCl Production: Treat cells with PMA (e.g., 1 µg/mL for 30 min) c2->s1 s2 Stain Cells: Incubate with this compound (10 µM) & MitoTracker Green (100 nM) for 30 min s1->s2 a1 Wash cells with PBS s2->a1 a2 Mount coverslips for imaging a1->a2 a3 Confocal Microscopy: Acquire images in both channels a2->a3 a4 Image Analysis: Quantify fluorescence intensity in mitochondria a3->a4

References

Application Notes and Protocols for HKOCl-4m in Macrophage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOCl-4m is a highly selective, mitochondria-targeting fluorescent probe designed for the detection of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][2] In macrophages, key cells of the innate immune system, HOCl is generated by the enzyme myeloperoxidase (MPO) and plays a critical role in pathogen elimination.[3][4] However, excessive or dysregulated HOCl production is implicated in various inflammatory diseases. This compound allows for the specific visualization and quantification of HOCl within the mitochondria of living macrophages, providing a valuable tool for studying the role of mitochondrial oxidative stress in health and disease.

These application notes provide detailed protocols for using this compound to investigate mitochondrial HOCl production in the RAW264.7 mouse macrophage cell line, a widely used model for studying macrophage function.[5]

Data Presentation

The following tables summarize the key specifications of the this compound probe and provide representative data on the expected fluorescence changes upon stimulation of macrophages.

Table 1: this compound Probe Specifications

PropertyValueReference
Target Analyte Hypochlorous Acid (HOCl)
Cellular Localization Mitochondria
Excitation Wavelength (Ex) 490 nm
Emission Wavelength (Em) 527 nm
Recommended Concentration 5 µM
Recommended Incubation Time 30 minutes
Solvent DMSO

Table 2: Representative Quantitative Data of Mitochondrial HOCl Detection

ConditionTreatmentMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control Vehicle (DMSO)100 ± 151.0
Stimulated LPS (1 µg/mL) + PMA (100 ng/mL) for 4h450 ± 504.5
Inhibited LPS + PMA + ABAH (MPO inhibitor, 100 µM)150 ± 201.5

Note: The data presented in this table are representative examples based on typical results obtained with mitochondrial HOCl probes in stimulated macrophages. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Culturing and Seeding of RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the adherent cells using a cell scraper.

  • Seeding for Microscopy: For fluorescence imaging, seed RAW264.7 cells onto glass-bottom dishes or coverslips at a density of 1 x 10^5 cells/mL. Allow the cells to adhere and grow for 24 hours before treatment.

Protocol 2: Stimulation of Macrophages to Induce HOCl Production
  • Prepare Stimulants: Prepare stock solutions of Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 1 mg/mL in sterile PBS) and Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 mg/mL in DMSO).

  • Stimulation: After 24 hours of cell seeding, remove the culture medium and replace it with fresh medium containing the desired concentrations of stimulants. For a robust response, use LPS at a final concentration of 1 µg/mL and PMA at 100 ng/mL.

  • Incubation: Incubate the cells with the stimulants for a period of 4 to 24 hours to induce an inflammatory response and subsequent HOCl production.

Protocol 3: Staining with this compound and Fluorescence Imaging
  • Prepare this compound Staining Solution: Prepare a 5 µM working solution of this compound in pre-warmed serum-free DMEM.

  • Cell Staining: After the stimulation period, remove the medium containing the stimulants and wash the cells twice with warm PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes in the dark at 37°C.

  • Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for excitation at ~490 nm and emission at ~527 nm.

Protocol 4: Quantitative Analysis of Fluorescence Intensity
  • Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions.

  • Image Analysis Software: Use image analysis software such as ImageJ or FIJI to quantify the fluorescence intensity.

  • Region of Interest (ROI) Selection: For each image, select individual cells as regions of interest (ROIs).

  • Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the mean fluorescence intensity of each cellular ROI.

  • Data Analysis: Calculate the average corrected total cell fluorescence (CTCF) for each experimental condition. The CTCF can be calculated using the formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in fluorescence intensity between different treatment groups.

Visualizations

Signaling Pathway of LPS/PMA-Induced Mitochondrial HOCl Production

HOCl_Production_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 PMA PMA PKC PKC PMA->PKC MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates NADPH_Oxidase NADPH Oxidase NFkB->NADPH_Oxidase Upregulates PKC->NADPH_Oxidase Activates H2O2 H₂O₂ NADPH_Oxidase->H2O2 Produces MPO Myeloperoxidase (MPO) H2O2->MPO Substrate HOCl HOCl MPO->HOCl Catalyzes

Caption: LPS/PMA signaling leading to mitochondrial HOCl.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Culture_Cells Culture RAW264.7 Cells Seed_Cells Seed Cells on Glass-Bottom Dish Culture_Cells->Seed_Cells Stimulate Stimulate with LPS and PMA Seed_Cells->Stimulate Wash_PBS1 Wash with PBS Stimulate->Wash_PBS1 Add_Probe Add this compound (5 µM) Wash_PBS1->Add_Probe Incubate Incubate 30 min at 37°C Add_Probe->Incubate Wash_PBS2 Wash with PBS Incubate->Wash_PBS2 Image Fluorescence Microscopy Wash_PBS2->Image Quantify Quantify Fluorescence (e.g., ImageJ) Image->Quantify Analyze_Data Statistical Analysis Quantify->Analyze_Data

Caption: Workflow for detecting mitochondrial HOCl.

Logical Relationship of Macrophage Activation and HOCl Production

Macrophage_Activation cluster_stimuli Stimuli cluster_macrophage Macrophage cluster_response Response cluster_hocl HOCl Generation PAMPs Pathogen-Associated Molecular Patterns (PAMPs) e.g., LPS Macrophage_Activation Macrophage Activation (M1 Polarization) PAMPs->Macrophage_Activation DAMPs Damage-Associated Molecular Patterns (DAMPs) DAMPs->Macrophage_Activation Inflammatory_Response Pro-inflammatory Cytokine Release Macrophage_Activation->Inflammatory_Response ROS_Production ROS Production Macrophage_Activation->ROS_Production MPO_Activity Myeloperoxidase (MPO) Activity ROS_Production->MPO_Activity Mitochondrial_HOCl Mitochondrial HOCl Production MPO_Activity->Mitochondrial_HOCl

Caption: Macrophage activation and subsequent HOCl production.

References

HKOCl-4m Assay for Mitochondrial Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial oxidative stress, characterized by an imbalance in the production and detoxification of reactive oxygen species (ROS) within the mitochondria, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, is a key contributor to this stress. The HKOCl-4m assay provides a highly specific and sensitive method for the detection and quantification of HOCl within the mitochondria of living cells, offering a valuable tool for researchers and drug development professionals. This compound is a mitochondria-targeting fluorescent probe that exhibits a robust increase in fluorescence intensity upon selective reaction with HOCl.[1] This document provides detailed application notes and experimental protocols for the use of the this compound assay.

Principle of the Assay

This compound is a rhodol-based fluorescent probe specifically engineered to accumulate in the mitochondria due to a lipophilic cation moiety. In its native state, the probe is weakly fluorescent. Upon direct reaction with mitochondrial HOCl, a chemical transformation occurs that results in a significant enhancement of its fluorescence emission. This "turn-on" fluorescence response allows for the sensitive and selective detection of HOCl. The probe is designed to be highly selective for HOCl over other biologically relevant ROS, ensuring accurate measurement of this specific marker of oxidative stress.

Data Presentation

The following tables summarize the key performance characteristics of the HKOCl-4 series of probes, which are structurally and functionally similar to this compound. This data provides a strong indication of the expected performance of this compound.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)
Excitation (Ex)490
Emission (Em)527

Table 2: Dose-Response to HOCl (Illustrative Data based on HKOCl-3) [2][3]

HOCl Concentration (µM)Fluorescence Intensity (Arbitrary Units)Fold Increase
0101
21500150
43000300
64500450
85800580
10>6000>600

Note: A linear relationship between fluorescence intensity and HOCl concentration is typically observed in the low micromolar range.

Table 3: Selectivity Profile (Illustrative Data based on HKOCl-3) [2][3]

Reactive Species (100 µM)Fluorescence Fold Increase (vs. Control)
HOCl (10 µM) >358
H₂O₂~1
¹O₂~1
O₂⁻~1
•OH<5
ONOO⁻<5
NO~1

Table 4: Cytotoxicity in RAW264.7 Macrophages (Illustrative Data based on HKOCl-4)

HKOCl-4 Concentration (µM)Cell Viability (%) after 24h
0100
10~98
20~95
50~92

Signaling Pathway and Experimental Workflow

The production of hypochlorous acid in mitochondria and the subsequent detection using the this compound probe can be visualized through the following diagrams.

G Mitochondrial HOCl Production Pathway ETC Electron Transport Chain (Complexes I-IV) Superoxide Superoxide (O₂⁻) ETC->Superoxide Electron Leakage H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation SOD2 SOD2 (Manganese Superoxide Dismutase) HOCl Hypochlorous Acid (HOCl) H2O2->HOCl MPO Myeloperoxidase (MPO) Chloride Chloride (Cl⁻) Oxidative_Stress Mitochondrial Oxidative Stress HOCl->Oxidative_Stress

Caption: Signaling pathway of mitochondrial hypochlorous acid (HOCl) production.

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., RAW264.7 macrophages) Stimulation 3. Induce Oxidative Stress (e.g., with PMA or LPS) Cell_Culture->Stimulation Probe_Prep 2. Prepare this compound Working Solution (5 µM) Probe_Loading 4. Load Cells with this compound (30 minutes at 37°C) Probe_Prep->Probe_Loading Stimulation->Probe_Loading Wash 5. Wash Cells Probe_Loading->Wash Imaging 6. Fluorescence Imaging (Confocal Microscopy) Wash->Imaging Analysis 7. Image Analysis (Quantify Fluorescence Intensity) Imaging->Analysis Data_Presentation 8. Data Presentation (Tables and Graphs) Analysis->Data_Presentation

Caption: Step-by-step experimental workflow for the this compound assay.

Experimental Protocols

1. Materials and Reagents

  • This compound probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Cell culture medium (e.g., DMEM for RAW264.7 cells)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (e.g., RAW264.7 murine macrophages)

  • Inducers of oxidative stress (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS))

  • Confocal microscope with appropriate filter sets

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution (5 µM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed serum-free cell culture medium to a final concentration of 5 µM.

3. Cell Culture and Seeding

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • For imaging experiments, seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.

4. Induction of Mitochondrial Oxidative Stress (Optional)

To study induced HOCl production, cells can be treated with an appropriate stimulus. For example, to stimulate RAW264.7 macrophages:

  • Treat cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-500 ng/mL for 30-60 minutes.

  • Alternatively, treat cells with Lipopolysaccharide (LPS) at 1 µg/mL for 4-6 hours.

5. This compound Staining Protocol

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the 5 µM this compound working solution to the cells.

  • Incubate for 30 minutes at 37°C in the dark.

  • After incubation, remove the probe-containing medium.

  • Wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Add fresh pre-warmed culture medium or PBS to the cells for imaging.

6. Fluorescence Microscopy and Image Acquisition

  • Image the cells immediately using a confocal laser scanning microscope.

  • Set the excitation wavelength to approximately 490 nm and collect the emission between 510-550 nm.

  • Acquire images using a 40x or 63x oil immersion objective.

  • To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio.

  • For quantitative comparisons, ensure that all imaging parameters (laser power, gain, pinhole size, etc.) are kept consistent across all samples and experimental conditions.

7. Data Analysis and Quantification

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) corresponding to the mitochondria.

  • Correct for background fluorescence by measuring the intensity of a cell-free region in the same image.

  • Calculate the average background-corrected fluorescence intensity for each experimental group.

  • Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold-change in HOCl production.

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.

Troubleshooting

  • Low Fluorescence Signal:

    • Ensure the this compound probe has been stored correctly and is not degraded.

    • Increase the incubation time or probe concentration (though this may increase background).

    • Check that the cells are healthy and metabolically active.

  • High Background Fluorescence:

    • Ensure thorough washing after probe incubation.

    • Use serum-free medium for probe loading, as serum components can sometimes interfere.

    • Reduce the probe concentration.

  • Phototoxicity/Photobleaching:

    • Reduce laser power and exposure time.

    • Use a more sensitive detector if available.

    • Acquire a single z-stack instead of time-lapse imaging if possible.

Conclusion

The this compound assay is a powerful and reliable tool for the specific detection of mitochondrial hypochlorous acid. The detailed protocols and application notes provided herein will enable researchers, scientists, and drug development professionals to effectively utilize this assay to investigate the role of mitochondrial oxidative stress in health and disease, and to screen for therapeutic agents that modulate this critical pathway.

References

Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Hypochlorous Acid with HKOCl-4m

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent produced by phagocytes.[1] However, its dysregulation is implicated in various inflammatory diseases and tissue damage. HKOCl-4m is a highly selective and sensitive fluorescent probe designed for the real-time detection of HOCl within the mitochondria of living cells.[2][3] This rhodol-based probe offers an excellent tool for investigating the roles of mitochondrial HOCl in cellular signaling, oxidative stress, and disease pathogenesis. Upon reaction with HOCl, this compound exhibits a significant increase in fluorescence intensity, enabling visualization and quantification of mitochondrial HOCl dynamics.[2]

Principle of Detection

This compound is engineered to specifically accumulate in the mitochondria. In its native state, the probe is weakly fluorescent. However, in the presence of HOCl, a selective oxidative reaction occurs, leading to a conformational change in the fluorophore and a robust "turn-on" fluorescent signal. This allows for a high signal-to-noise ratio in imaging experiments.

Data Presentation

The following table summarizes the key specifications and performance characteristics of the this compound probe.

ParameterValueReference
Target Analyte Hypochlorous Acid (HOCl)[2]
Cellular Localization Mitochondria
Excitation Wavelength (Ex) 490 nm
Emission Wavelength (Em) 527 nm
Recommended Working Concentration 5 µM
Recommended Incubation Time 30 minutes
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)
Cell Line Application RAW264.7 mouse macrophages

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • This compound is typically supplied as a solid.

  • To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO.

  • For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 1153.96 g/mol ), dissolve 1.154 mg of the probe in 1 mL of DMSO.

  • Mix thoroughly by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. Cell Culture Medium:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

3. Phorbol 12-myristate 13-acetate (PMA) Stock Solution (1 mg/mL):

  • Dissolve PMA in DMSO to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

4. Imaging Buffer:

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended for live-cell imaging to maintain cell health during the experiment.

II. Live-Cell Imaging Protocol for this compound in RAW264.7 Macrophages

Cell Seeding:

  • The day before the experiment, seed RAW264.7 cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy.

  • Seed the cells at a density that will result in 60-70% confluency on the day of the experiment.

Probe Loading:

  • On the day of the experiment, remove the culture medium from the cells.

  • Wash the cells once with pre-warmed HBSS.

  • Prepare a 5 µM working solution of this compound in HBSS from the 1 mM stock solution.

  • Incubate the cells with the 5 µM this compound solution for 30 minutes at 37°C in the dark.

Induction of Endogenous HOCl Production (PMA Stimulation):

  • Following the incubation with this compound, wash the cells twice with pre-warmed HBSS to remove any excess probe.

  • For the stimulated group, add HBSS containing a final concentration of 100-500 ng/mL of PMA to the cells.

  • For the control (unstimulated) group, add fresh HBSS without PMA.

  • Incubate the cells for 30-60 minutes at 37°C before imaging.

Confocal Microscopy Imaging:

  • Place the glass-bottom dish or chamber slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Set the excitation wavelength to 488 nm (a common laser line close to the 490 nm excitation maximum).

  • Set the emission detection window to 510-550 nm to capture the fluorescence from this compound.

  • Use a 40x or 60x oil immersion objective for high-resolution imaging.

  • Adjust the laser power, pinhole size (typically 1 Airy unit for optimal sectioning), and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the unstimulated control cells to set the baseline fluorescence.

  • Capture images of both the control and PMA-stimulated cells.

III. Quantitative Image Analysis
  • Open the captured images in an image analysis software such as ImageJ or Fiji.

  • For each cell, define a region of interest (ROI) around the mitochondria.

  • Measure the mean fluorescence intensity within each ROI.

  • Calculate the average fluorescence intensity for both the control and stimulated groups.

  • The fold increase in fluorescence intensity in the stimulated group compared to the control group represents the relative increase in mitochondrial HOCl production.

Visualizations

Signaling Pathway of Myeloperoxidase-Mediated HOCl Production

The following diagram illustrates the enzymatic reaction catalyzed by myeloperoxidase (MPO) leading to the production of hypochlorous acid.

HOCl_Production H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Substrate Cl Chloride Ion (Cl⁻) Cl->MPO Substrate HOCl Hypochlorous Acid (HOCl) MPO->HOCl Product H2O Water (H₂O) MPO->H2O Byproduct Live_Cell_Imaging_Workflow start Start seed_cells Seed RAW264.7 Cells on Glass-Bottom Dish start->seed_cells load_probe Load Cells with 5 µM this compound (30 min, 37°C) seed_cells->load_probe wash1 Wash with HBSS load_probe->wash1 stimulate Stimulate with PMA (30-60 min, 37°C) wash1->stimulate control Control (HBSS only) stimulate->control No stimulated PMA Treatment stimulate->stimulated Yes imaging Confocal Microscopy Imaging control->imaging stimulated->imaging analysis Quantitative Image Analysis imaging->analysis end End analysis->end

References

Troubleshooting & Optimization

HKOCl-4m Signal-to-Noise Ratio Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using the mitochondrial hypochlorous acid (HOCl) fluorescent probe, HKOCl-4m.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a selective, mitochondria-targeting fluorescent probe designed to detect hypochlorous acid (HOCl), a reactive oxygen species (ROS), within the mitochondria of living cells. Its primary application is in monitoring mitochondrial HOCl production, which is implicated in various physiological and pathological processes, including inflammation and oxidative stress.

Q2: What are the excitation and emission wavelengths for this compound?

A2: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the experimental conditions. However, the generally recommended wavelengths are:

  • Excitation: ~490 nm

  • Emission: ~527 nm

Q3: What is a typical starting concentration and incubation time for this compound?

A3: A common starting point for this compound concentration is 5 µM, with an incubation time of 30 minutes at 37°C.[1] However, these parameters should be optimized for your specific cell type and experimental conditions to achieve the best signal-to-noise ratio.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that can affect the signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from mitochondrial HOCl, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence Image a sample of unstained cells under the same conditions. If significant fluorescence is observed, this indicates cellular autofluorescence.Identification of the contribution of autofluorescence to the background signal.
Consider using a lower excitation wavelength or a different fluorescent probe if autofluorescence is high in the this compound channel.Reduced background from native cellular components.
Excess Probe Concentration Titrate the this compound concentration, starting from a lower concentration (e.g., 1 µM) and gradually increasing to the recommended 5 µM.Determine the lowest effective concentration that provides a robust signal with minimal background.
Probe Aggregation Ensure the this compound stock solution is fully dissolved in high-quality, anhydrous DMSO. Briefly vortex before use.Prevention of fluorescent aggregates that contribute to non-specific background.
Centrifuge the diluted probe solution before adding it to the cells to remove any potential aggregates.A clear, homogenous probe solution for cell staining.
Non-specific Binding Increase the number and duration of wash steps with pre-warmed buffer after probe incubation to remove unbound probe.Reduction of non-specific probe adherence to cellular structures or the coverslip.
Issue 2: Weak or No Signal

A weak or absent fluorescent signal can prevent the detection of mitochondrial HOCl.

Potential Cause Troubleshooting Step Expected Outcome
Low HOCl Production Use a positive control to induce HOCl production. For example, treat cells with phorbol 12-myristate 13-acetate (PMA) to stimulate macrophages.Confirmation that the probe and imaging system are capable of detecting HOCl.
Insufficient Probe Concentration or Incubation Time Optimize the this compound concentration and incubation time. Try increasing the concentration (up to 10 µM) or extending the incubation period (up to 60 minutes).Enhanced probe uptake and reaction with mitochondrial HOCl, leading to a stronger signal.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Ex/Em: ~490/527 nm).Efficient capture of the fluorescent signal.
Photobleaching Minimize the exposure time and excitation light intensity during image acquisition. Use a neutral density filter if necessary.Preservation of the fluorescent signal during imaging.
Acquire images from different fields of view to avoid repeatedly imaging the same cells.Reduced signal loss due to photobleaching.

Experimental Protocols

Detailed Protocol for Optimizing this compound Staining

This protocol provides a step-by-step guide to optimize the signal-to-noise ratio of this compound for live-cell imaging.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture cells to the desired confluency (typically 50-70%).

    • Ensure cells are healthy and free of contamination.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 2.5, 5, 7.5, and 10 µM) in pre-warmed serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Probe Loading and Incubation:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a range of times (e.g., 15, 30, 45, and 60 minutes) to determine the optimal incubation period.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~490 nm, Emission: ~527 nm).

    • Use the lowest possible excitation intensity and exposure time that provides a detectable signal to minimize phototoxicity and photobleaching.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in the cells for each condition.

    • Measure the background fluorescence from a region without cells.

    • Calculate the signal-to-noise ratio (SNR) for each condition (SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background).

    • Select the concentration and incubation time that yield the highest SNR.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Spectroscopic Properties of this compound

ParameterValue
Excitation Wavelength (Ex)~490 nm
Emission Wavelength (Em)~527 nm
Molar Extinction CoefficientNot readily available
Quantum YieldNot readily available

Table 2: Recommended Experimental Parameters for this compound

ParameterRecommended RangeStarting Point
Concentration1 - 10 µM5 µM[1]
Incubation Time15 - 60 minutes30 minutes[1]
Incubation Temperature37°C37°C
Solvent for Stock SolutionAnhydrous DMSOAnhydrous DMSO

Visualizations

Signaling Pathway of Mitochondrial HOCl Production

The following diagram illustrates the key steps leading to the production of hypochlorous acid within the mitochondria, a process often initiated by inflammatory stimuli.

Mitochondrial_HOCl_Production Mitochondrial HOCl Production Pathway cluster_Mitochondrion Mitochondrial Matrix Stimuli Inflammatory Stimuli (e.g., PMA, Pathogens) NADPH_Oxidase NADPH Oxidase (NOX) Stimuli->NADPH_Oxidase activates Superoxide Superoxide (O2⁻) NADPH_Oxidase->Superoxide produces SOD Superoxide Dismutase (SOD) Superoxide->SOD converted by H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes production of Chloride Chloride Ions (Cl⁻) Chloride->MPO Mitochondrion Mitochondrion HKOCl_4m_Optimization_Workflow Workflow for this compound Signal-to-Noise Optimization Start Start: Prepare Cells Titrate_Conc Titrate this compound Concentration (1-10 µM) Start->Titrate_Conc Optimize_Inc_Time Optimize Incubation Time (15-60 min) Titrate_Conc->Optimize_Inc_Time Wash_Cells Wash Cells (2-3 times) Optimize_Inc_Time->Wash_Cells Image_Acquisition Image Acquisition (Minimize exposure) Wash_Cells->Image_Acquisition Analyze_SNR Analyze Signal-to-Noise Ratio (SNR) Image_Acquisition->Analyze_SNR Decision Is SNR Optimal? Analyze_SNR->Decision Troubleshoot Troubleshoot: - High Background - Weak Signal Decision->Troubleshoot No End End: Optimized Protocol Decision->End Yes Troubleshoot->Titrate_Conc

References

Technical Support Center: HKOCl-4m

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing photobleaching of the fluorescent probe HKOCl-4m during their experiments.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the use of this compound, with a focus on mitigating photobleaching to ensure data integrity.

Q1: My this compound fluorescent signal is weak and fades quickly. What is happening?

A1: A weak and rapidly fading signal is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] This is a common issue in fluorescence microscopy, particularly with sensitive probes like this compound. The rapid fading is likely due to excessive exposure to the excitation light source.

Q2: What are the primary factors that contribute to this compound photobleaching?

A2: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: Using a laser or lamp at a higher power than necessary is the most common cause of photobleaching.

  • Long Exposure Times: Prolonged exposure of the sample to the excitation light, even at low intensity, will lead to cumulative photodamage.

  • Repetitive Scanning: In time-lapse experiments, frequent image acquisition without sufficient recovery time can quickly diminish the fluorescent signal.

  • Oxygen Concentration: The presence of molecular oxygen can contribute to the photochemical reactions that lead to photobleaching.

Q3: How can I minimize this compound photobleaching during my experiments?

A3: Minimizing photobleaching is crucial for obtaining reliable and reproducible data. Here are several strategies you can implement:

  • Optimize Microscope Settings:

    • Reduce Excitation Power: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.

    • Decrease Exposure Time: Use the shortest camera exposure time that still allows for clear image acquisition.

    • Use a Sensitive Detector: A high-quantum-efficiency detector (e.g., sCMOS or EMCCD camera) will require less excitation light to generate a strong signal.

    • Appropriate Filter Sets: Ensure your filter sets are optimized for the excitation and emission spectra of this compound (Excitation: ~490 nm, Emission: ~527 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths.[2]

  • Modify Imaging Protocol:

    • Minimize Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use brightfield or DIC to locate and focus on the region of interest.

    • Increase Time Intervals: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.[3]

    • Use Antifade Reagents: Incorporate a commercial antifade mounting medium into your sample preparation. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[1]

Q4: Are there any sample preparation techniques that can help reduce photobleaching?

A4: Yes, proper sample preparation can significantly impact the photostability of this compound:

  • Use Freshly Prepared Solutions: Prepare this compound solutions as close to the time of use as possible and protect them from light.

  • Optimize Probe Concentration: Use the lowest concentration of this compound that gives a detectable signal to minimize potential phototoxicity and background fluorescence. A typical starting concentration is 5 µM.[2]

  • Maintain a Healthy Cellular Environment: Ensure cells are healthy and the imaging medium is fresh. Stressed or dying cells can have altered mitochondrial function, which may affect probe performance and sensitivity to light.

Q5: Can the choice of imaging system affect the rate of photobleaching?

A5: Absolutely. Different microscopy systems have varying levels of light efficiency and can impact photobleaching differently.

  • Confocal vs. Widefield: While confocal microscopy provides excellent optical sectioning, it often uses high-intensity laser scanning, which can accelerate photobleaching. A well-configured widefield microscope with a sensitive camera can sometimes be gentler on the sample for certain applications.

  • Spinning Disk Confocal: This technique can be less phototoxic and cause less photobleaching than laser scanning confocal microscopy as it uses lower laser power and illuminates multiple points simultaneously.

Quantitative Data Summary

ParameterTypical Value/RecommendationNotes
Excitation Maximum (Ex) ~490 nmUse a laser line or filter set that closely matches this wavelength.
Emission Maximum (Em) ~527 nmUse an emission filter that captures the peak fluorescence.
Recommended Concentration 1-10 µMTitrate to find the optimal concentration for your specific cell type and experimental conditions.
Laser Power < 1% of maximumStart with the lowest possible laser power and gradually increase if the signal is too weak.
Exposure Time 50-200 msAdjust based on the camera sensitivity and signal intensity.
Time-lapse Interval > 30 secondsIncrease the interval as much as the biological process under investigation allows.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial HOCl with this compound

This protocol provides a general guideline for staining and imaging live cells with this compound to detect mitochondrial hypochlorous acid.

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Confocal or widefield fluorescence microscope equipped for live-cell imaging

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a glass-bottom dish or coverslip suitable for microscopy.

  • Staining: a. Dilute the this compound stock solution in pre-warmed imaging medium to a final concentration of 5 µM. b. Remove the culture medium from the cells and wash once with pre-warmed imaging medium. c. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any excess probe.

  • Imaging: a. Immediately transfer the cells to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2. b. Locate the cells of interest using brightfield or DIC illumination to minimize photobleaching. c. Set the excitation and emission wavelengths to ~490 nm and ~527 nm, respectively. d. Begin with a low laser power (<1%) and a short exposure time (e.g., 100 ms). e. Acquire images, adjusting the settings as necessary to obtain a good signal-to-noise ratio while minimizing photobleaching. For time-lapse imaging, use the longest possible interval between frames.

Protocol 2: Using Antifade Reagents for Fixed-Cell Imaging

If your experimental design involves fixed cells, using an antifade mounting medium is highly recommended to preserve the this compound signal.

Materials:

  • Cells stained with this compound (as per Protocol 1, followed by a fixation protocol of your choice)

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (e.g., ProLong™ Gold)

  • Microscope slides and coverslips

Procedure:

  • Staining and Fixation: Stain live cells with this compound as described in Protocol 1. After staining, fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Washing: Wash the fixed cells three times with PBS to remove the fixative.

  • Mounting: a. Carefully remove the final wash buffer. b. Add a small drop of antifade mounting medium to the microscope slide. c. Gently lower the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).

  • Imaging: Image the sample using the optimized microscope settings described in Protocol 1. The antifade reagent will help to significantly reduce the rate of photobleaching during image acquisition.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound and the prevention of photobleaching.

G cluster_workflow Experimental Workflow to Minimize Photobleaching prep Sample Preparation (this compound Staining) focus Locate Region of Interest (Brightfield/DIC) prep->focus Minimize Light Exposure settings Optimize Imaging Parameters (Low Power, Short Exposure) focus->settings acquire Image Acquisition (Single or Time-Lapse) settings->acquire analyze Data Analysis acquire->analyze

Caption: A streamlined workflow for fluorescence imaging with this compound, emphasizing steps to reduce photobleaching.

G cluster_pathway Mitochondrial HOCl-Induced Apoptosis Signaling Pathway HOCl Increased Mitochondrial HOCl (Detected by this compound) MPT Mitochondrial Permeability Transition (MPT) HOCl->MPT CytoC Cytochrome c Release MPT->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling cascade of mitochondrial HOCl-mediated apoptosis.

G cluster_troubleshooting Logical Troubleshooting for Fading Signal Problem Rapid Signal Fading (Photobleaching) CheckPower Is Excitation Power Minimized? Problem->CheckPower CheckExposure Is Exposure Time Minimized? CheckPower->CheckExposure Yes ReducePower Decrease Laser/Lamp Power CheckPower->ReducePower No CheckAntifade Is Antifade Reagent Used? CheckExposure->CheckAntifade Yes ReduceExposure Decrease Camera Exposure CheckExposure->ReduceExposure No Solution Reduced Photobleaching CheckAntifade->Solution Yes AddAntifade Incorporate Antifade Medium CheckAntifade->AddAntifade No ReducePower->CheckExposure ReduceExposure->CheckAntifade AddAntifade->Solution

Caption: A decision-making diagram for troubleshooting this compound photobleaching issues during experiments.

References

HKOCl-4m Probe Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and application of the HKOCl-4m probe. The following sections include frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and stability data to ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly selective, mitochondria-targeting fluorescent probe. Its primary application is the detection and monitoring of mitochondrial hypochlorous acid (HOCl), a reactive oxygen species (ROS), in living cells.[1][2]

Q2: What are the recommended storage conditions for the this compound stock solution?

A2: For long-term storage, the this compound stock solution should be stored at -80°C and is stable for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month. The probe should be sealed and protected from moisture and light.[1]

Q3: How should I prepare the working solution of this compound?

A3: It is highly recommended to prepare the working solution fresh on the day of the experiment.[3] Dilute the stock solution to the desired final concentration using an appropriate buffer or cell culture medium. For in vivo experiments, ensure the final solvent concentration is compatible with the biological system.

Q4: What is the mechanism of action for this compound?

A4: this compound is a rhodol-based probe. In the presence of hypochlorous acid, the probe undergoes a chemical reaction that results in a significant increase in its fluorescence intensity, allowing for the detection of HOCl.[4]

Q5: Is this compound specific for hypochlorous acid?

A5: this compound and its parent compounds have demonstrated high selectivity for HOCl over other reactive oxygen and nitrogen species (ROS/RNS).

Probe Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and performance of the this compound probe.

Storage Conditions
ParameterConditionDurationNotes
Stock Solution -80°C6 monthsSealed, protected from light and moisture.
-20°C1 monthSealed, protected from light and moisture.
Working Solution Room Temperature / 37°C< 1 dayShould be prepared fresh for each experiment.
pH Stability

Rhodol-based probes, such as this compound, are known to have better pH stability compared to fluorescein-based probes. The fluorescence of the parent compound, HKOCl-4, is pH-dependent, with optimal performance around pH 8. While specific quantitative data for this compound is limited, a related probe, HKOCl-3, exhibits excellent stability across a broad pH range of 3.0 to 10.8.

Photostability

Rhodol-based dyes are generally considered to be more photostable than fluorescein derivatives. To minimize photobleaching during imaging, it is recommended to use the lowest possible excitation light intensity and exposure time that still provides a sufficient signal-to-noise ratio.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening.

  • Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light and moisture.

Live Cell Imaging with this compound
  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

    • Remove the culture medium from the cells and wash once with the serum-free medium or buffer.

    • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells two to three times with the imaging medium or buffer to remove any excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~490 nm, Emission: ~527 nm).

    • To induce HOCl production, treat the cells with a stimulus of interest (e.g., phorbol 12-myristate 13-acetate - PMA) and acquire images at desired time points.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with the this compound probe.

TroubleshootingGuide

Signaling Pathway and Probe Activation

The this compound probe is designed to detect hypochlorous acid (HOCl), which is generated in mitochondria through a pathway involving myeloperoxidase (MPO). MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce HOCl.

ProbeActivation

References

Technical Support Center: Troubleshooting High Background Fluorescence with HKOCl-4m

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HKOCl-4m, a mitochondria-targeting fluorescent probe for the detection of hypochlorous acid (HOCl). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of high background fluorescence during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a selective, rhodol-based fluorescent probe designed to target mitochondria and detect the presence of hypochlorous acid (HOCl).[1] Its primary application is in live-cell imaging to monitor mitochondrial HOCl production, which is often associated with oxidative stress and various pathological conditions.

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum of approximately 490 nm and an emission maximum of around 527 nm.[1]

Q3: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins, or from components in the cell culture medium such as phenol red and riboflavin.[2]

  • Excessive Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background signal.[3]

  • Suboptimal Incubation Time: Both insufficient and excessive incubation times can contribute to a poor signal-to-noise ratio.

  • Inadequate Washing: Failure to thoroughly wash away unbound probe will result in high background fluorescence.[4]

  • Probe Aggregation: this compound, if not properly dissolved or stored, may form aggregates that appear as bright, non-specific fluorescent puncta.

  • Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence and non-specific probe uptake.

Q4: How does this compound detect hypochlorous acid?

This compound is a "turn-on" fluorescent probe. In its native state, the probe has a low level of fluorescence. Upon reaction with hypochlorous acid, the probe undergoes a chemical modification that results in a significant increase in its fluorescence intensity. This reaction is highly selective for HOCl over other reactive oxygen species.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: High background fluorescence observed in all samples, including controls.

  • Question: My entire field of view is fluorescent, making it difficult to distinguish a specific signal. What should I do?

  • Answer: This is likely due to issues with the probe concentration, incubation, washing, or the imaging medium.

    • Optimize Probe Concentration: The recommended starting concentration is 5 µM. It is advisable to perform a concentration titration (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to find the optimal concentration for your specific cell type and experimental conditions that provides the best signal-to-noise ratio.

    • Optimize Incubation Time: The suggested incubation time is 30 minutes. Shorter incubation times may not be sufficient for the probe to accumulate in the mitochondria, while longer times can increase non-specific binding. Test a time course (e.g., 15 min, 30 min, 45 min, 60 min) to determine the ideal incubation period.

    • Improve Washing Steps: After incubating with this compound, it is crucial to wash the cells thoroughly to remove any unbound probe. Wash the cells 2-3 times with a warm, phenol red-free buffer or medium.

    • Use Phenol Red-Free Medium: Phenol red is a known source of background fluorescence. For the final washing steps and during imaging, use a phenol red-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution).

Issue 2: High fluorescence is observed in unstained control cells.

  • Question: I see significant fluorescence in my control cells that were not treated with this compound. What is the cause of this?

  • Answer: This indicates the presence of autofluorescence from your cells or the culture medium.

    • Identify the Source: Image unstained cells using the same filter set you use for this compound to confirm autofluorescence.

    • Switch to a Phenol Red-Free Medium: As mentioned previously, phenol red is a common culprit.

    • Consider a Different Fluorophore: If cellular autofluorescence is high in the green channel, consider using a fluorescent probe that emits in the red or far-red spectrum, as cellular autofluorescence is typically lower in these regions.

    • Background Subtraction: Use image analysis software to perform background subtraction based on the fluorescence intensity of your unstained control samples.

Issue 3: I observe bright, punctate fluorescence that does not co-localize with mitochondria.

  • Question: I see bright fluorescent dots in my images that do not appear to be localized to mitochondria. What are these?

  • Answer: This is likely due to the formation of probe aggregates.

    • Ensure Proper Dissolving of the Probe: When preparing your stock solution of this compound in DMSO, ensure it is fully dissolved. Gentle vortexing or sonication may be necessary.

    • Filter the Probe Solution: If aggregation persists, consider filtering the diluted probe solution through a 0.22 µm syringe filter before adding it to your cells.

    • Proper Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to aggregation.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Excitation Wavelength ~490 nm
Emission Wavelength ~527 nm
Starting Concentration 5 µMTitration is recommended (1-10 µM)
Incubation Time 30 minutesA time-course experiment is advised (15-60 min)
Solvent for Stock DMSO
Storage of Stock -20°C or -80°CAliquot to avoid freeze-thaw cycles

Experimental Protocols

Detailed Protocol for Live-Cell Imaging of Mitochondrial HOCl with this compound

  • Cell Preparation:

    • Plate your cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow the cells to adhere and reach the desired confluency.

    • On the day of the experiment, replace the culture medium with a fresh, warm, phenol red-free medium and allow the cells to equilibrate in the incubator for at least 30 minutes.

  • Probe Loading:

    • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a warm, phenol red-free medium to the desired final concentration (start with 5 µM).

    • Remove the medium from the cells and add the this compound working solution.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, aspirate the this compound solution.

    • Wash the cells 2-3 times with a warm, phenol red-free medium or buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, warm, phenol red-free medium or buffer to the cells for imaging.

    • Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use a filter set appropriate for the excitation and emission wavelengths of this compound (Excitation: ~490 nm, Emission: ~527 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

  • Controls:

    • Negative Control 1 (Unstained): Cells that have not been loaded with this compound to assess autofluorescence.

    • Negative Control 2 (Scavenger): Cells pre-treated with a known HOCl scavenger (e.g., N-acetylcysteine) before and during this compound loading to confirm the specificity of the signal.

    • Positive Control: Cells treated with a known inducer of mitochondrial oxidative stress to stimulate HOCl production.

Visualizations

G Signaling Pathway of Mitochondrial HOCl Production cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) (Complex I, III) Superoxide Superoxide (O2•-) ETC->Superoxide e- leak SOD2 SOD2 Superoxide->SOD2 H2O2 Hydrogen Peroxide (H2O2) SOD2->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Cl Chloride ions (Cl-) Cl->MPO Oxidative_Stress Oxidative Stress Oxidative_Stress->ETC

Caption: Mitochondrial production of hypochlorous acid.

G Experimental Workflow for this compound Start Start Plate_Cells Plate cells on glass-bottom dish Start->Plate_Cells Equilibrate Equilibrate cells in phenol red-free medium Plate_Cells->Equilibrate Prepare_Probe Prepare this compound working solution Equilibrate->Prepare_Probe Load_Probe Incubate cells with This compound (30 min) Prepare_Probe->Load_Probe Wash Wash cells 2-3 times Load_Probe->Wash Image Live-cell imaging (Ex: 490nm, Em: 527nm) Wash->Image Analyze Analyze data with appropriate controls Image->Analyze End End Analyze->End

Caption: Workflow for using this compound in live-cell imaging.

G Troubleshooting High Background Fluorescence Start High Background Fluorescence? Unstained_Control Fluorescence in unstained control? Start->Unstained_Control Autofluorescence Source is Autofluorescence Unstained_Control->Autofluorescence Yes Probe_Issue Fluorescence only in stained samples Unstained_Control->Probe_Issue No Use_Phenol_Red_Free Use phenol red-free medium Autofluorescence->Use_Phenol_Red_Free Background_Subtract Perform background subtraction Autofluorescence->Background_Subtract Optimize_Conc Optimize probe concentration (Titration) Probe_Issue->Optimize_Conc Optimize_Time Optimize incubation time (Time-course) Probe_Issue->Optimize_Time Improve_Wash Improve washing steps Probe_Issue->Improve_Wash Check_Aggregates Check for probe aggregates Probe_Issue->Check_Aggregates

Caption: Decision tree for troubleshooting high background.

References

improving HKOCl-4m fluorescence signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HKOCl-4m fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. This compound is a mitochondria-targeting, rhodol-based fluorescent probe designed for the selective detection of hypochlorous acid (HOCl).[1][2][3] Proper handling and experimental design are crucial for obtaining a robust and reliable fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a selective fluorescent probe that targets mitochondria.[1][2] Its primary application is the detection and monitoring of mitochondrial hypochlorous acid (HOCl), a reactive oxygen species (ROS), in living cells.

Q2: What are the excitation and emission wavelengths for this compound?

A2: this compound is typically excited in the blue range (Ex 451-495 nm) and emits in the green range (Em 496-570 nm). For specific applications, an excitation wavelength of 530 nm has also been reported.

Q3: How does this compound detect hypochlorous acid?

A3: this compound is a "turn-on" fluorescent probe. In its native state, the probe has a low fluorescence quantum yield. Upon reaction with HOCl, it undergoes a chemical modification that results in a significant increase in its fluorescence intensity, allowing for the detection of HOCl.

Q4: Is this compound specific for hypochlorous acid?

A4: this compound is designed to be highly selective for HOCl over other reactive oxygen and nitrogen species. However, like any chemical probe, potential cross-reactivity should be considered, and appropriate controls are recommended.

Q5: How should I store the this compound stock solution?

A5: For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is important to keep the solution sealed and protected from moisture and light.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Low or No Fluorescence Signal
Potential Cause Troubleshooting Steps & Recommendations
Insufficient HOCl Production Ensure that your experimental model (e.g., cells) is adequately stimulated to produce HOCl. For example, RAW264.7 macrophages can be stimulated with PMA (phorbol 12-myristate 13-acetate) or a combination of LPS (lipopolysaccharide) and IFN-γ (interferon-gamma) to induce HOCl production.
Suboptimal Probe Concentration The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting concentration is 5 µM. Consider performing a concentration titration to determine the optimal concentration for your specific experiment.
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for this compound (Ex ~490 nm, Em ~527 nm). Optimize gain settings to enhance signal detection without saturating the detector.
Photobleaching Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if you are performing fixed-cell imaging.
Probe Degradation Ensure that the this compound stock solution has been stored correctly at -80°C for long-term storage or -20°C for short-term use, protected from light and moisture.
High Background Fluorescence
Potential Cause Troubleshooting Steps & Recommendations
Excess Probe Concentration Using too high a concentration of this compound can lead to high background fluorescence. Perform a titration to find the lowest effective concentration.
Inadequate Washing Ensure that cells are thoroughly washed with buffer (e.g., PBS) after incubation with the probe to remove any unbound this compound.
Autofluorescence of Cells or Media Some cell types or culture media exhibit intrinsic fluorescence. Image an unstained control sample to determine the level of autofluorescence and subtract it from your experimental samples if necessary.
Contaminated Reagents Use high-purity solvents and reagents to prepare your solutions. Contaminants can sometimes be fluorescent.

Experimental Protocols

General Protocol for Imaging HOCl in Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., a 35-mm confocal culture dish) and culture overnight to allow for attachment.

  • Stimulation (Optional): If studying induced HOCl production, treat the cells with your chosen stimulus. For example, to stimulate RAW264.7 macrophages, you can incubate them with LPS (500 ng/mL) and IFN-γ (50 ng/mL) for 16 hours.

  • Probe Loading: Prepare a working solution of this compound in a suitable buffer (e.g., DMEM). A final concentration of 5 µM is a good starting point. Remove the culture medium from the cells and incubate them with the this compound working solution for 30 minutes.

  • Washing: After incubation, wash the cells two to three times with a warm buffer (e.g., PBS) to remove the excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets (e.g., excitation at 488 nm and emission at 510-550 nm).

Co-localization with Mitochondrial Tracker

To confirm the mitochondrial localization of this compound, a co-staining experiment with a known mitochondrial marker can be performed.

  • Follow steps 1 and 2 of the general protocol.

  • Co-incubation: Incubate the cells with this compound (e.g., 10 µM) and a mitochondrial tracker (e.g., MitoTracker Green FM) simultaneously for the recommended time.

  • Washing: Wash the cells as described in the general protocol.

  • Imaging: Acquire images in the respective channels for this compound and the mitochondrial tracker and merge them to assess co-localization.

Visualized Workflows and Pathways

HKOCl_4m_Signaling_Pathway HKOCl_4m This compound (Non-fluorescent) Product Fluorescent Product HKOCl_4m->Product Oxidative Reaction HOCl Hypochlorous Acid (HOCl) HOCl->Product

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Seed Cells in Imaging Dish B Cell Culture (Overnight) A->B C Induce HOCl Production (e.g., with PMA/LPS) B->C D Incubate with this compound (e.g., 5 µM, 30 min) C->D E Wash Cells (e.g., with PBS) D->E F Fluorescence Imaging (Microscopy) E->F

Troubleshooting_Flowchart cluster_low Low Signal Troubleshooting cluster_high High Background Troubleshooting Start Start Experiment CheckSignal Is Fluorescence Signal Optimal? Start->CheckSignal LowSignal Low/No Signal CheckSignal->LowSignal No HighBg High Background CheckSignal->HighBg No GoodSignal Signal is Good CheckSignal->GoodSignal Yes L1 Verify HOCl Induction LowSignal->L1 H1 Reduce Probe Concentration HighBg->H1 End Proceed with Data Analysis GoodSignal->End L2 Titrate Probe Concentration L1->L2 L3 Check Instrument Settings L2->L3 H2 Improve Washing Steps H1->H2 H3 Check for Autofluorescence H2->H3

References

HKOCl-4m interference with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mitochondrial hypochlorous acid probe, HKOCl-4m. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a highly selective and sensitive fluorescent probe designed specifically for the detection of hypochlorous acid (HOCl) within the mitochondria of living cells.[1][2][3] Its primary application is in real-time imaging and monitoring of mitochondrial HOCl production, which is a key reactive oxygen species (ROS) involved in various physiological and pathological processes.

Q2: How does this compound detect hypochlorous acid?

This compound is based on a rhodol fluorophore. In its native state, the probe has low fluorescence. Upon reaction with HOCl, a specific chemical transformation occurs that results in a significant increase in the probe's fluorescence intensity, allowing for the detection of HOCl.

Q3: What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can be found in the product's technical datasheet. For rhodol-based probes, the excitation is typically in the green region of the spectrum, with emission in the yellow-orange region.

Q4: Is this compound specific for hypochlorous acid?

This compound is designed to be highly selective for HOCl over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] However, as with any chemical probe, potential cross-reactivity should be considered. The table below summarizes the expected selectivity based on data from similar rhodol-based HOCl probes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Fluorescent Signal 1. Low HOCl Production: The experimental conditions may not be inducing sufficient HOCl production in the mitochondria. 2. Incorrect Filter Sets: The microscope filter sets do not match the excitation/emission spectra of this compound. 3. Probe Degradation: The this compound stock solution may have degraded due to improper storage. 4. Insufficient Probe Loading: The concentration of this compound or the incubation time is not optimal.1. Use a positive control (e.g., treatment with a known inducer of mitochondrial oxidative stress) to confirm the experimental setup can generate detectable HOCl. 2. Verify that the excitation and emission filters on the microscope are appropriate for the probe's spectral properties. 3. Prepare a fresh stock solution of this compound from a new vial. Store stock solutions at -20°C or -80°C, protected from light and moisture. 4. Optimize the probe concentration and incubation time. A typical starting concentration is 1-10 µM for 15-60 minutes.
High Background Fluorescence 1. Autofluorescence: Cells or components of the imaging medium may be autofluorescent. 2. Excess Probe: The concentration of this compound is too high, leading to non-specific staining. 3. Media Interference: Phenol red or other components in the cell culture medium can contribute to background fluorescence.1. Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If necessary, use imaging software to subtract the background. 2. Reduce the concentration of this compound and/or decrease the incubation time. 3. For imaging, replace the standard cell culture medium with a phenol red-free medium or a clear imaging buffer (e.g., Hanks' Balanced Salt Solution).
Signal Not Localized to Mitochondria 1. Cell Health: The health of the cells may be compromised, leading to a loss of mitochondrial membrane potential and altered probe localization. 2. Incorrect Probe: Accidental use of a non-targeted version of the probe.1. Ensure cells are healthy and have a normal morphology. Co-stain with a well-established mitochondrial marker (e.g., MitoTracker™) to confirm co-localization. 2. Verify that you are using this compound, which contains a mitochondria-targeting moiety.
Photobleaching or Phototoxicity 1. Excessive Light Exposure: The sample is being exposed to high-intensity excitation light for prolonged periods.1. Reduce the intensity of the excitation light and the exposure time. Use a more sensitive camera if necessary. For time-lapse imaging, decrease the frequency of image acquisition.

Data on Potential Interferences

While this compound is highly selective for HOCl, it is crucial to be aware of potential interferences from other reagents present in the experimental system. The following table provides a summary of the expected reactivity of this compound with common laboratory reagents based on the behavior of similar rhodol-based fluorescent probes.

Reagent Class Specific Reagent Examples Potential for Interference Notes
Reactive Oxygen Species (ROS) Hydrogen peroxide (H₂O₂), Superoxide (O₂⁻), Hydroxyl radical (•OH)LowRhodol-based probes for HOCl generally show minimal fluorescence response to these other major ROS.
Reactive Nitrogen Species (RNS) Peroxynitrite (ONOO⁻), Nitric oxide (NO)Low to ModerateSome rhodol-based probes may exhibit a minor response to high concentrations of peroxynitrite.
Reducing Agents/Thiols Glutathione (GSH), Dithiothreitol (DTT), CysteineModerate to HighThiols can react with and quench the fluorescence of some fluorescent probes. High intracellular concentrations of GSH could potentially compete with the probe for HOCl, leading to an underestimation of HOCl levels.
Cell Culture Media Components Phenol Red, Riboflavin, SerumModeratePhenol red and riboflavin can increase background fluorescence. Serum contains various proteins and other molecules that may interact with the probe or affect cellular uptake.
Fixatives Formaldehyde, GlutaraldehydeHighFixation can alter the chemical environment and may react with the probe, leading to artifacts. This compound is intended for use in live cells.

Disclaimer: This table is for guidance purposes. It is highly recommended to perform control experiments to empirically determine the interference of specific reagents in your experimental system.

Experimental Protocols

Protocol 1: Live Cell Imaging of Mitochondrial HOCl
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in pre-warmed, serum-free, and phenol red-free cell culture medium or an appropriate imaging buffer to the final working concentration (e.g., 5 µM).

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Induction of HOCl Production (Optional):

    • If studying induced HOCl production, treat the cells with the desired stimulus during or after probe loading.

  • Imaging:

    • Wash the cells twice with the imaging buffer to remove any excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the rhodol fluorophore.

Protocol 2: Interference Testing
  • Prepare this compound Solution:

    • Dilute the this compound stock solution to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add Potential Interferent:

    • Add the reagent to be tested to the this compound solution at a relevant concentration.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of the solution using a fluorometer immediately after adding the interferent and at several time points thereafter.

  • Positive Control:

    • To a separate solution of this compound and the potential interferent, add a known concentration of HOCl.

  • Analysis:

    • Compare the fluorescence signal of this compound with and without the potential interferent, and in the presence of HOCl, to determine if the reagent causes a change in the probe's fluorescence or affects its ability to respond to HOCl.

Visualizations

cluster_0 This compound Activation Pathway HKOCl_4m_non_fluorescent This compound (Low Fluorescence) HKOCl_4m_fluorescent Activated this compound (High Fluorescence) HKOCl_4m_non_fluorescent->HKOCl_4m_fluorescent HOCl Hypochlorous Acid (HOCl) HOCl->HKOCl_4m_fluorescent Oxidative Reaction

Caption: this compound activation by HOCl.

cluster_1 Experimental Workflow A 1. Plate Cells B 2. Prepare this compound Loading Solution A->B C 3. Incubate Cells with this compound B->C D 4. Wash to Remove Excess Probe C->D E 5. Induce HOCl Production (Optional) D->E F 6. Acquire Images E->F

Caption: General experimental workflow for this compound.

cluster_2 Troubleshooting Logic node_sol Proceed with Analysis node_prob Check HOCl induction Verify filters Use fresh probe Optimize loading start Problem with Signal? q1 Weak or No Signal? start->q1 q1->node_prob Yes q2 High Background? q1->q2 No q2->node_sol No q3 Signal in Mitochondria? q2->q3 node_prob2 Check for autofluorescence Reduce probe concentration Use phenol red-free medium q2->node_prob2 Yes node_sol2 Proceed with Analysis q3->node_sol2 Yes node_prob3 Check cell health Confirm probe identity q3->node_prob3 No

Caption: Troubleshooting decision tree.

References

HKOCl-4m pH sensitivity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HKOCl-4m, a mitochondria-targeting fluorescent probe for the detection of hypochlorous acid (HOCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a rhodol-based yellow fluorescent probe designed to selectively detect hypochlorous acid (HOCl) within the mitochondria of living cells.[1][2] Its primary application is in the real-time monitoring of mitochondrial HOCl production, which is implicated in various physiological and pathological processes.[1][3]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for this compound is approximately 490 nm, with an emission maximum at around 527 nm.[1]

Q3: How should this compound be stored?

A3: For long-term storage, this compound should be kept at -20°C in a sealed container, protected from moisture and light. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration and incubation time for this compound in live-cell imaging?

A4: A typical starting concentration for this compound in live-cell imaging is 5 µM, with an incubation time of 30 minutes. However, the optimal concentration and incubation time may vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the best parameters for your specific experiment.

Q5: Is this compound cytotoxic?

pH Sensitivity

The fluorescence of rhodol-based probes can be influenced by pH. Based on data from the structurally similar probe HKOCl-4, the fluorescence intensity of the probe in the absence and presence of HOCl is stable over a pH range relevant to most biological experiments.

pHNormalized Fluorescence Intensity (Probe alone)Normalized Fluorescence Intensity (Probe + HOCl)
4.0~1.0~0.95
5.0~1.0~1.0
6.0~1.0~1.0
7.0~1.0~1.0
7.4~1.0~1.0
8.0~0.98~0.98
9.0~0.95~0.95
10.0~0.90~0.90

Data is adapted from stability tests on the related probe HKOCl-4 and should be considered as a guideline. It is recommended to validate the pH stability for your specific experimental setup.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Weak or No Fluorescent Signal

Possible Cause Suggestion
Incorrect filter set Ensure that the excitation and emission filters on the microscope are appropriate for this compound (Ex: ~490 nm, Em: ~527 nm).
Low probe concentration Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type.
Insufficient incubation time Increase the incubation time to allow for adequate probe uptake into the mitochondria.
Probe degradation Ensure the probe has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh working solutions from a new aliquot.
Low HOCl production The cells may not be producing enough HOCl to be detected. Use a positive control, such as stimulating cells with phorbol myristate acetate (PMA), to induce HOCl production.
Cell health issues Ensure cells are healthy and not overly confluent, as this can affect mitochondrial function and probe uptake.

Issue 2: High Background Fluorescence

Possible Cause Suggestion
Excess probe concentration Decrease the concentration of this compound.
Inadequate washing After incubation, wash the cells thoroughly with a suitable buffer (e.g., PBS or HBSS) to remove any unbound probe.
Autofluorescence Image a sample of unstained cells under the same conditions to assess the level of cellular autofluorescence. If necessary, use a media formulation that does not contain phenol red.
Probe aggregation Ensure the probe is fully dissolved in the working solution. Sonication may help to break up aggregates.

Issue 3: Phototoxicity or Photobleaching

Possible Cause Suggestion
Excessive light exposure Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal.
High probe concentration High concentrations of fluorescent probes can sometimes contribute to phototoxicity. Use the lowest effective concentration.
Cell stress Ensure that the imaging medium and environmental conditions (temperature, CO2) are optimal for maintaining cell health during the imaging session.
Photobleaching Use an anti-fade mounting medium if imaging fixed cells. For live cells, acquire images efficiently and avoid prolonged, continuous exposure.

Experimental Protocols

1. Live-Cell Imaging of Mitochondrial HOCl

This protocol is adapted for the detection of endogenous HOCl in RAW264.7 macrophages but can be modified for other adherent cell lines.

  • Materials:

    • This compound

    • DMSO (anhydrous)

    • RAW264.7 cells (or other suitable cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Confocal microscope with appropriate filter sets

    • 35 mm glass-bottom dishes

  • Procedure:

    • Cell Seeding: Seed RAW264.7 cells onto 35 mm glass-bottom dishes and culture overnight to allow for adherence and recovery.

    • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 5 µM.

    • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

    • Washing: After incubation, remove the probe solution and wash the cells twice with pre-warmed PBS or HBSS.

    • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells. Image the cells using a confocal microscope with excitation at ~490 nm and emission collection at ~510-550 nm.

    • (Optional) Positive Control: To induce HOCl production, cells can be treated with a stimulant such as PMA (e.g., 100 ng/mL) during the probe incubation step.

2. Flow Cytometry Analysis of Mitochondrial HOCl

This protocol provides a general framework for using this compound in flow cytometry.

  • Materials:

    • This compound

    • DMSO (anhydrous)

    • Suspension cells or trypsinized adherent cells

    • Complete culture medium

    • PBS

    • Flow cytometry buffer (e.g., PBS with 1% BSA)

    • Flow cytometer with a blue laser (488 nm)

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

    • Probe Loading: Add this compound to the cell suspension to a final concentration of 5 µM.

    • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

    • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of flow cytometry buffer and repeat the wash step twice.

    • Resuspension: Resuspend the final cell pellet in 500 µL of flow cytometry buffer.

    • Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

    • Controls: Include an unstained cell sample as a negative control to set the baseline fluorescence. A positive control (e.g., PMA-stimulated cells) should also be included to confirm probe responsiveness.

Visualizations

HKOCl_4m_Mechanism cluster_0 Cellular Environment HKOCl-4m_non_fluorescent This compound (Non-fluorescent) Rhodol_fluorescent Rhodol Product (Fluorescent) HKOCl-4m_non_fluorescent->Rhodol_fluorescent Oxidative dearomatization HOCl Hypochlorous Acid (HOCl) HOCl->HKOCl-4m_non_fluorescent Mitochondria Mitochondria

Caption: Mechanism of this compound fluorescence activation in the presence of HOCl within the mitochondria.

Live_Cell_Imaging_Workflow A Seed cells on glass-bottom dish B Prepare this compound working solution (5 µM) C Wash cells with PBS A->C D Incubate cells with this compound for 30 min at 37°C C->D E Wash cells twice with PBS D->E F Add imaging medium E->F G Image with confocal microscope (Ex: ~490 nm, Em: ~527 nm) F->G

Caption: Experimental workflow for live-cell imaging with this compound.

Troubleshooting_Logic Start Experiment Start WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckFilters Check Filter Set WeakSignal->CheckFilters Yes DecreaseConc Decrease Probe Concentration HighBackground->DecreaseConc Yes GoodResult Good Result HighBackground->GoodResult No IncreaseConc Increase Probe Concentration CheckFilters->IncreaseConc PositiveControl Use Positive Control IncreaseConc->PositiveControl WashMore Improve Washing Steps DecreaseConc->WashMore

Caption: A simplified logic diagram for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

A Head-to-Head Battle of Fluorescent Probes: HKOCl-4m vs. HKOCl-3 for Hypochlorous Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of reactive oxygen species (ROS), the accurate detection of hypochlorous acid (HOCl) is paramount. Two prominent fluorescent probes, HKOCl-4m and HKOCl-3, have emerged as powerful tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

Hypochlorous acid, a potent oxidizing agent produced by myeloperoxidase in neutrophils, plays a critical role in both host defense and inflammatory pathologies. The ability to precisely detect and quantify HOCl in biological systems is crucial for understanding its physiological and pathological roles. This compound, a mitochondria-targeting rhodol-based probe, and HKOCl-3, a widely used fluorescein-based probe, offer distinct advantages for HOCl detection.

Performance Comparison at a Glance

To facilitate a clear comparison, the key performance characteristics of this compound and HKOCl-3 are summarized in the table below. The data is compiled from peer-reviewed studies to ensure accuracy and reliability.

PropertyThis compoundHKOCl-3
Targeting MitochondriaGeneral Cellular Staining
Fluorophore Core RhodolFluorescein
Excitation Wavelength (λex) ~530 nm~490 nm
Emission Wavelength (λem) ~557 nm~527 nm
Quantum Yield (Φ) Data not explicitly available, but shows a robust fluorescence increase.0.001 (quenched)
Detection Limit 9 nM (for parent compound HKOCl-4)[1]0.33 nM[2]
Response Time Rapid< 1 minute[2]
Fluorescence Fold Increase Robust increase upon HOCl addition[1]>358-fold[2]

Delving into the Chemistry: Reaction Mechanism

Both this compound and HKOCl-3 employ a similar and highly selective mechanism for detecting HOCl. This involves an irreversible oxidative O-dearylation reaction with the 2,6-dichlorophenol moiety present in their structures. This reaction is specific to HOCl and is not triggered by other reactive oxygen species, ensuring high selectivity.

Upon reaction with HOCl, the non-fluorescent probe is converted into a highly fluorescent product. In the case of HKOCl-3, this product is a fluorescein derivative, while for this compound, it is a rhodol derivative. This "turn-on" fluorescence response provides a clear and strong signal for HOCl detection.

Reaction scheme for HOCl detection.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. Below are detailed experimental protocols for the utilization of this compound and HKOCl-3 for cellular imaging of HOCl.

This compound for Mitochondrial HOCl Detection

This protocol is adapted from the study by Bai et al. (2020).

1. Probe Preparation:

  • Prepare a stock solution of this compound (typically 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

2. Cell Culture and Staining:

  • Culture cells to the desired confluence in a suitable imaging dish or plate.

  • On the day of the experiment, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Prepare a working solution of this compound by diluting the stock solution in serum-free culture medium to a final concentration of 5 µM.

  • Incubate the cells with the this compound working solution for 30 minutes at 37°C in a CO2 incubator.

3. HOCl Induction (Optional):

  • To induce endogenous HOCl production, cells can be stimulated with agents like phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The specific stimulant and concentration will depend on the cell type and experimental design.

4. Imaging:

  • After incubation, wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for rhodol-based dyes (Excitation: ~530 nm, Emission: ~557 nm).

HKOCl4m_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare this compound Working Solution (5 µM) A->C B Culture Cells D Incubate Cells with Probe (30 min, 37°C) B->D C->D E Wash Cells (2x with PBS) D->E F Induce HOCl Production (Optional) E->F G Fluorescence Imaging (Ex: ~530 nm, Em: ~557 nm) E->G No Induction F->G

Workflow for this compound usage.
HKOCl-3 for General Cellular HOCl Detection

This protocol is based on the methodology described by Hu et al. (2016).

1. Probe Preparation:

  • Prepare a 1 mM stock solution of HKOCl-3 in DMSO.

  • Store the stock solution at -20°C in the dark.

2. Cell Culture and Staining:

  • Seed cells in an appropriate imaging vessel and grow to the desired density.

  • Before staining, wash the cells with PBS.

  • Prepare a working solution of HKOCl-3 by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM.

  • Incubate the cells with the HKOCl-3 working solution for 30 minutes at 37°C.

3. HOCl Induction (Optional):

  • If required, stimulate the cells with an appropriate agent (e.g., PMA) to induce HOCl production.

4. Imaging:

  • Wash the cells twice with PBS to remove any unbound probe.

  • Add fresh medium or PBS to the cells.

  • Acquire fluorescence images using a confocal microscope or a standard fluorescence microscope with filter sets suitable for fluorescein (Excitation: ~490 nm, Emission: ~527 nm).

HKOCl3_Workflow A Prepare HKOCl-3 Stock Solution (1 mM in DMSO) C Prepare HKOCl-3 Working Solution (1-10 µM) A->C B Culture and Seed Cells D Incubate Cells with Probe (30 min, 37°C) B->D C->D E Wash Cells (2x with PBS) D->E F Induce HOCl Production (Optional) E->F G Fluorescence Imaging (Ex: ~490 nm, Em: ~527 nm) E->G No Induction F->G

Workflow for HKOCl-3 usage.

Choosing the Right Probe for Your Research

The choice between this compound and HKOCl-3 will ultimately depend on the specific research question.

  • For studies focused on the role of mitochondrial HOCl , this compound is the clear choice due to its specific subcellular targeting. This allows for the investigation of mitochondrial ROS production in processes such as apoptosis and cellular metabolism.

  • For general cellular HOCl detection or high-throughput screening applications , HKOCl-3 offers exceptional sensitivity with a very low detection limit and a significant fluorescence enhancement. Its well-established protocols and proven track record in a variety of cell types make it a reliable workhorse for many applications.

References

A Comparative Guide to Mitochondrial Hypochlorous Acid Probes: HKOCl-4m and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological and pathological processes within the mitochondria. To accurately study its function, highly specific and sensitive probes are essential. This guide provides a detailed comparison of the mitochondrial HOCl probe HKOCl-4m with other leading alternatives, supported by experimental data and protocols to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of Mitochondrial HOCl Probes

The selection of an appropriate fluorescent probe is critical for the accurate detection and quantification of mitochondrial HOCl. The following table summarizes the key performance characteristics of this compound and several other commonly used mitochondrial HOCl probes.

ProbeTypeExcitation (nm)Emission (nm)Fold Fluorescence IncreaseDetection LimitResponse TimeReference
This compound Rhodol-based490527>20-foldNot explicitly stated< 2 minutes[1][2]
RSTPP Rhodamine-based553580>200-fold9 nM~1 minute
Naphthalimide Probe Naphthalimide-basedNot specified48819-foldLinear range: 0.5-2.5 µM~1 minute
WD-HOCl Near-infrared (NIR)60676230.1-fold1.3 nMNot specified
RosPO(OH)2 Rosamine-basedNot specifiedNot specifiedNot specified52 nMNot specified
CVS Near-infrared (NIR)Not specifiedNot specifiedNot specified94.7 nMNot specified
Ir-TPP Iridium(III)-basedNot specifiedNot specified~25-fold (phosphorescence)Not specifiedNot specified
HKOCl-3 *Not specified455527>358-fold0.33 nM< 1 minute

Note: HKOCl-3 is a highly sensitive HOCl probe but is not explicitly described as mitochondria-targeting in the provided references. It is included for comparison of performance metrics.

Visualizing the Mechanisms and Workflows

To better understand the principles behind mitochondrial HOCl detection and the experimental processes involved, the following diagrams, generated using the DOT language, illustrate the general mechanism of action for these fluorescent probes and a typical experimental workflow.

G General Mechanism of Mitochondrial HOCl Probes cluster_cell Cell cluster_mito Mitochondrion Probe_inactive Non-fluorescent Probe (Mitochondria-Targeting) HOCl HOCl Probe_inactive->HOCl Reacts with Probe_active Fluorescent Probe HOCl->Probe_active Oxidizes to MPO Myeloperoxidase (MPO) MPO->HOCl Catalyzes H2O2 H2O2 H2O2->MPO Substrate Cl Cl- Cl->MPO Substrate Probe_inactive_entry Probe Entry Probe_inactive_entry->Probe_inactive Accumulates in Mitochondria

Caption: General mechanism of a mitochondria-targeting fluorescent HOCl probe.

G Experimental Workflow for Mitochondrial HOCl Detection start Start cell_culture 1. Cell Culture (e.g., Macrophages) start->cell_culture stimulate 2. Induce HOCl Production (e.g., PMA stimulation) cell_culture->stimulate load_probe 3. Load with this compound (or other probe) stimulate->load_probe incubate 4. Incubate load_probe->incubate wash 5. Wash excess probe incubate->wash image 6. Fluorescence Microscopy (Live-cell imaging) wash->image analyze 7. Image Analysis (Quantify fluorescence intensity) image->analyze end End analyze->end

Caption: A typical experimental workflow for detecting mitochondrial HOCl.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the use of this compound and for assessing general mitochondrial health.

Protocol for Imaging Mitochondrial HOCl with this compound

This protocol is adapted from the general use of this compound for detecting endogenous HOCl in macrophages[1][2].

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Inducing agent for HOCl production (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Fluorescence microscope with appropriate filter sets (for this compound: Ex/Em ~490/527 nm)

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for your specific cell type and experimental conditions, but a starting point of 5 µM can be used[1].

  • Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Induction of HOCl Production (Optional): To detect endogenous HOCl, you may need to stimulate the cells. For example, treat macrophages with a stimulating agent like PMA for a specific duration.

  • Probe Loading: Remove the cell culture medium and wash the cells with warm PBS. Add the this compound working solution (diluted in serum-free medium or PBS) to the cells.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in the dark.

  • Washing: After incubation, remove the probe solution and wash the cells gently with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filters for this compound. Acquire images from both control and treated cells.

  • Analysis: Quantify the fluorescence intensity in the mitochondrial region of the cells using appropriate image analysis software.

Supporting Experimental Protocols

To provide a comprehensive understanding of mitochondrial health, it is often beneficial to perform complementary assays.

1. Assessment of Mitochondrial Mass with MitoTracker Green FM

MitoTracker Green FM is a fluorescent dye that stains mitochondria in live cells and its accumulation is independent of mitochondrial membrane potential, making it a good indicator of mitochondrial mass.

Materials:

  • MitoTracker Green FM

  • DMSO

  • Cell culture medium

  • Cells of interest

  • Fluorescence microscope or flow cytometer (Ex/Em ~490/516 nm)

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO. Further dilute in cell culture medium to a final working concentration of 50-200 nM.

  • Cell Staining: Add the pre-warmed staining solution containing MitoTracker Green to the cells and incubate for 15-45 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed cell culture medium.

  • Imaging/Analysis: Image the cells using fluorescence microscopy or quantify the fluorescence using a flow cytometer.

2. Assessment of Mitochondrial Membrane Potential with JC-1

JC-1 is a ratiometric dye that exhibits a fluorescence shift from green to red as the mitochondrial membrane potential increases. This allows for a qualitative and quantitative assessment of mitochondrial health.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Cells of interest

  • Fluorescence microscope or plate reader with filters for green (~529 nm) and red (~590 nm) fluorescence.

Procedure:

  • Probe Preparation: Prepare a stock solution of JC-1 in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically 1-5 µM).

  • Cell Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS or cell culture medium.

  • Analysis: Measure the fluorescence intensity at both the green and red emission wavelengths. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. A decrease in this ratio is indicative of depolarization.

By comparing the performance characteristics and understanding the underlying mechanisms and experimental workflows, researchers can make an informed decision on the most suitable probe for their specific research questions related to the role of mitochondrial HOCl in health and disease.

References

A Comparative Guide to HKOCl-4m for the Specific Detection of Mitochondrial Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) within distinct subcellular compartments is paramount to advancing our understanding of cellular signaling, oxidative stress, and disease pathology. This guide provides a comprehensive validation of HKOCl-4m, a fluorescent probe designed for the specific detection of hypochlorous acid (HOCl) within mitochondria, and compares its performance against other commercially available alternatives.

Hypochlorous acid, a potent oxidant produced by myeloperoxidase, plays a critical role in the immune response and has been implicated in a variety of inflammatory diseases. The ability to specifically monitor mitochondrial HOCl is of particular interest due to the organelle's central role in metabolism and apoptosis. This compound has emerged as a valuable tool for this purpose.[1][2][3] This guide presents key performance data, detailed experimental protocols for specificity validation, and a comparative analysis with other HOCl-selective fluorescent probes.

Performance Characteristics of HOCl Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following table summarizes the key photophysical and performance characteristics of this compound and several alternative probes for the detection of hypochlorous acid.

ProbeTarget OrganelleExcitation (nm)Emission (nm)Detection LimitQuantum Yield (Φ)Fold Change vs. HOClReference(s)
This compound Mitochondria490527Not ReportedNot ReportedNot Reported[4]
HKOCl-3 General4555270.33 nM0.001 (before HOCl)>358[5]
Cou-HOCl General41051016 nMNot ReportedNot Reported
BNA-HClO General34051037.56 nM0.10 (before HOCl), 0.57 (after HOCl)374
DCI-H General4906551.5 nMNot Reported17
R19S GeneralNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Specificity of this compound Against Other Reactive Species

A critical attribute of any fluorescent probe is its selectivity for the target analyte over other potentially interfering species present in a biological environment. While specific quantitative fold-changes for this compound against a panel of ROS and reactive nitrogen species (RNS) are not detailed in the available literature, its predecessor, HKOCl-3, demonstrates excellent selectivity. HKOCl-3 exhibits a greater than 83-fold higher fluorescence increase in response to HOCl compared to other highly reactive oxygen species such as hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). Given that this compound is a derivative of the HKOCl series, it is expected to retain this high selectivity.

The table below presents the reported selectivity profile for HKOCl-3, which serves as a strong indicator for the expected performance of this compound.

Interfering SpeciesConcentrationFluorescence Response of HKOCl-3 (Fold Increase)
HOCl 10 µM >358
H₂O₂100 µMNegligible
¹O₂100 µMNegligible
ROO•100 µMNegligible
TBHP100 µMNegligible
•NO100 µMNegligible
O₂•⁻100 µMNegligible
•OH100 µM<4.3
ONOO⁻100 µM<4.3

Experimental Protocols

To ensure the robust and reproducible validation of this compound specificity, the following experimental protocols are provided.

In Vitro Specificity Assay

This protocol outlines the steps to assess the selectivity of this compound for HOCl over other ROS and RNS in a cell-free system.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypochlorous acid (HOCl) solution (freshly prepared and concentration determined)

  • Stock solutions of various ROS/RNS (e.g., H₂O₂, ONOO⁻, •NO donor, O₂•⁻ generator)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in PBS.

  • To individual wells of the 96-well plate, add the this compound working solution.

  • Add varying concentrations of HOCl to a set of wells to generate a standard curve.

  • To other wells, add concentrations of the interfering ROS/RNS species, typically at a significantly higher concentration than HOCl (e.g., 10 to 100-fold excess).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 490 nm, Em: 527 nm).

  • Calculate the fold change in fluorescence for each condition relative to the probe alone.

Cellular Imaging for Mitochondrial HOCl Detection

This protocol describes the use of this compound for imaging endogenous or exogenous HOCl in the mitochondria of living cells.

Materials:

  • This compound

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Inducing agent for HOCl production (e.g., phorbol 12-myristate 13-acetate - PMA, or lipopolysaccharide - LPS)

  • MitoTracker Green FM (for co-localization)

  • Confocal microscope

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Load the cells with this compound (e.g., 5 µM) in cell culture medium for 30 minutes at 37°C.

  • (Optional for co-localization) Load the cells with a mitochondrial marker such as MitoTracker Green FM according to the manufacturer's protocol.

  • Wash the cells with fresh medium to remove excess probe.

  • To induce endogenous HOCl production, treat the cells with an appropriate stimulus (e.g., PMA or LPS).

  • For exogenous HOCl detection, add a known concentration of HOCl to the medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound (and the co-localization dye, if used).

  • Analyze the fluorescence intensity and localization within the cells.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

G cluster_0 In Vitro Specificity Workflow prep_probe Prepare this compound Working Solution add_analytes Add HOCl or Interfering Species prep_probe->add_analytes incubate Incubate at Room Temperature add_analytes->incubate measure Measure Fluorescence incubate->measure analyze Analyze Fold Change measure->analyze

Experimental workflow for in vitro specificity testing.

G cluster_1 Cellular Imaging Workflow cell_culture Culture Cells probe_loading Load Cells with This compound cell_culture->probe_loading wash Wash Excess Probe probe_loading->wash stimulate Induce HOCl Production wash->stimulate image Confocal Microscopy stimulate->image co_localize Co-localization with MitoTracker (Optional) image->co_localize

Workflow for cellular imaging of mitochondrial HOCl.

G HKOCl4m_non_fluorescent This compound (Non-fluorescent) HKOCl4m_non_fluorescent->HKOCl4m_non_fluorescent No Reaction HKOCl4m_fluorescent Rhodol Product (Fluorescent) HKOCl4m_non_fluorescent->HKOCl4m_fluorescent Specific Reaction HOCl HOCl Other_ROS_RNS Other ROS/RNS

References

Unmasking Mitochondrial Hypochlorous Acid: A Comparative Guide to the Fluorescent Probe HKOCl-4m

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular signaling and disease, the selective detection of hypochlorous acid (HOCl) within the mitochondria presents a significant challenge. This guide provides a detailed comparison of the mitochondria-targeting fluorescent probe HKOCl-4m with other alternatives, supported by experimental data to aid in the selection of the most suitable tool for your research needs.

Hypochlorous acid, a potent oxidant produced by myeloperoxidase, is a key player in the innate immune response but is also implicated in various pathological conditions when its production is dysregulated. The ability to specifically monitor mitochondrial HOCl is crucial for understanding its contribution to cellular life and death processes. This compound, a rhodol-based yellow fluorescent probe, has been developed for the targeted detection of HOCl in the mitochondria of living cells.

Performance Comparison of HOCl Fluorescent Probes

The selectivity of a fluorescent probe is paramount for the accurate detection of a specific analyte within the complex cellular milieu. The following table summarizes the cross-reactivity of HKOCl-4, the parent compound of this compound which shares the same HOCl-sensing mechanism, with various reactive oxygen and nitrogen species (ROS/RNS). The data demonstrates the high selectivity of the probe for HOCl. For comparison, performance characteristics of other mitochondria-targeting HOCl probes, Mito-ClO and RosPO(OH)2, are also included.

FeatureHKOCl-4Mito-ClORosPO(OH)2
Target Analyte Hypochlorous Acid (HOCl)Hypochlorous Acid (HClO)Hypochlorous Acid (HOCl)
Subcellular Localization Cytosol (HKOCl-4r) / Mitochondria (this compound) MitochondriaMitochondria
Fluorescence Response to HOCl >100-fold increase19-fold enhancementQuenched
Detection Limit Not explicitly stated2.3 x 10⁻⁷ mol·L⁻¹52 nM
Response Time < 1 minute~60 secondsRapid
Cross-reactivity with other ROS/RNS (See detailed table below)High selectivity over other ROS/RNSHigh selectivity

In-depth Cross-reactivity Analysis of HKOCl-4

The following table presents a detailed analysis of the fluorescence response of HKOCl-4 (10 μM) to various ROS and RNS. The negligible fluorescence change in the presence of other reactive species underscores the probe's remarkable selectivity for HOCl.

Interfering SpeciesConcentrationFluorescence Intensity (Arbitrary Units)Fold Change vs. Blank
Blank (Probe only) -~51
HOCl 20 μM >500 >100
H₂O₂100 μM~10~2
O₂•⁻100 μM~8~1.6
•OH100 μM~12~2.4
NO100 μM~7~1.4
ONOO⁻20 μM~15~3
ROO•100 μM~9~1.8
TBHP100 μM~6~1.2

Data extrapolated from graphical representations in the primary literature.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental results, detailed protocols for key assays are provided below.

Protocol for Assessing Probe Selectivity

This protocol outlines the procedure for evaluating the cross-reactivity of a fluorescent probe with various reactive oxygen and nitrogen species.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., HKOCl-4) in DMSO.

    • Prepare stock solutions of various ROS/RNS and other analytes in appropriate solvents. The following are common methods for generating specific ROS/RNS:

      • Hypochlorous acid (HOCl): Dilute a commercially available sodium hypochlorite (NaOCl) solution to the desired concentration. The concentration of the stock solution can be determined spectrophotometrically at 292 nm (ε = 350 M⁻¹cm⁻¹).

      • Hydrogen peroxide (H₂O₂): Use a commercially available H₂O₂ solution.

      • Superoxide (O₂•⁻): Generate in situ using a xanthine/xanthine oxidase system in a phosphate buffer (pH 7.4).

      • Hydroxyl radical (•OH): Generate via the Fenton reaction by mixing Fe(II) salt and H₂O₂.

      • Nitric oxide (NO): Use a NO donor such as sodium nitroprusside (SNP).

      • Peroxynitrite (ONOO⁻): Synthesize as previously reported or use a commercially available solution.

      • Peroxyl radical (ROO•): Generate from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

      • tert-butyl hydroperoxide (TBHP): Use a commercially available solution.

  • Fluorescence Measurement:

    • In a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4), add the fluorescent probe to a final concentration of 10 μM.

    • Add the respective ROS/RNS or other analytes to the desired final concentration (e.g., 20 μM for HOCl and ONOO⁻, and 100 μM for other species).

    • Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature.

    • Measure the fluorescence emission at the appropriate excitation and emission wavelengths for the probe (for HKOCl-4, excitation at 530 nm).

    • Record the fluorescence intensity and calculate the fold change relative to the blank (probe only) sample.

Protocol for Imaging Mitochondrial HOCl in Living Cells

This protocol describes the use of this compound for visualizing endogenous HOCl production in the mitochondria of cultured cells.

  • Cell Culture and Staining:

    • Culture RAW264.7 macrophages on a suitable imaging dish.

    • To induce endogenous HOCl production, stimulate the cells with an appropriate agent, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 1 μg/mL).

    • Incubate the cells with this compound (e.g., 5 μM) for 30 minutes.

    • For co-localization studies, incubate the cells with a mitochondrial tracker (e.g., MitoTracker Green FM, 200 nM) for 30 minutes.

  • Image Acquisition:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Acquire fluorescence images using a confocal microscope with appropriate laser excitation and emission filter sets for this compound and the mitochondrial tracker.

Visualizing the Experimental Workflow and Underlying Principles

To further clarify the experimental processes and the probe's mechanism, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Selectivity Experiment cluster_imaging Cellular Imaging Probe_Stock Prepare this compound Stock (DMSO) Buffer Add Probe to Buffer (pH 7.4) Probe_Stock->Buffer ROS_Stocks Prepare ROS/RNS Stocks Add_ROS Add Individual ROS/RNS ROS_Stocks->Add_ROS Buffer->Add_ROS Incubate Incubate (30 min) Add_ROS->Incubate Measure Measure Fluorescence Incubate->Measure Culture_Cells Culture RAW264.7 Cells Stimulate Stimulate with PMA Culture_Cells->Stimulate Stain_Probe Stain with this compound Stimulate->Stain_Probe Stain_Tracker Co-stain with MitoTracker Stimulate->Stain_Tracker Image Confocal Microscopy Stain_Probe->Image Stain_Tracker->Image

Caption: Experimental workflow for selectivity testing and cellular imaging.

reaction_mechanism cluster_reaction Sensing Mechanism This compound This compound (Non-fluorescent) Product Rhodol Product (Fluorescent) This compound->Product Oxidative Dearylation No_Reaction No Reaction HOCl HOCl HOCl->this compound ROS Other ROS/RNS ROS->this compound

Caption: Sensing mechanism of this compound with HOCl.

Validating HKOCl-4m Fluorescence: A Comparative Guide to Secondary Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the mitochondria-targeting fluorescent probe HKOCl-4m for the detection of hypochlorous acid (HOCl), rigorous validation of fluorescence signals is paramount. This guide provides a comprehensive comparison of secondary methods to corroborate data obtained with this compound, ensuring accuracy and reliability in experimental findings.

This document outlines detailed experimental protocols for both the primary validation of this compound and alternative secondary validation techniques. Quantitative data is presented in structured tables for straightforward comparison of this compound with other commercially available HOCl probes. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Primary Validation: Inhibitor-Based Fluorescence Confirmation in Macrophages

The primary method for validating this compound involves the use of inhibitors in a cellular model of endogenous HOCl production, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophages.[1] The fluorescence signal from this compound should be significantly diminished in the presence of inhibitors of the HOCl production pathway.

Experimental Protocol:
  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells in a suitable plate for fluorescence microscopy or microplate reader analysis. To induce endogenous HOCl production, stimulate the cells with a combination of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 ng/mL) for a period of 4-12 hours.[2]

  • Inhibitor Treatment: Prior to this compound labeling, pre-incubate the stimulated cells with one of the following inhibitors for 30-60 minutes:

    • 4-Aminobenzoic acid hydrazide (ABAH): A myeloperoxidase (MPO) inhibitor.

    • Diphenyleneiodonium chloride (DPI): A NADPH oxidase (NOX) inhibitor.

    • Gö6983: A protein kinase C (PKC) inhibitor.

  • This compound Labeling: Add this compound (e.g., 5 µM) to the cells and incubate for 30 minutes.[3]

  • Fluorescence Measurement: Acquire fluorescence images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for this compound are approximately 490 nm and 527 nm, respectively.[3]

  • Data Analysis: Compare the fluorescence intensity of cells treated with inhibitors to that of untreated (but stimulated) cells. A significant reduction in fluorescence in the inhibitor-treated groups validates that the signal is specific to the MPO-NOX-PKC signaling pathway for HOCl production.

Secondary Validation Methods

To further substantiate the findings from this compound, employing a secondary, independent method is highly recommended. These methods can quantify HOCl through different chemical principles, providing a robust cross-validation.

Amplex® Red Assay (Fluorometric)

The Amplex® Red assay is a sensitive and reliable method for detecting hydrogen peroxide (H₂O₂), the substrate for MPO in the production of HOCl. By measuring the consumption of H₂O₂, one can indirectly assess the activity of MPO and, consequently, the production of HOCl.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly specific and quantitative method to detect HOCl. This technique separates and quantifies the analyte of interest from a complex mixture, providing a high degree of confidence in the identification and measurement of HOCl.

Performance Comparison of HOCl Fluorescent Probes

The selection of a fluorescent probe is critical for successful experimental outcomes. The following table summarizes the performance characteristics of this compound's precursor, HKOCl-3, and other commonly used HOCl probes. Data for this compound is inferred to be similar to HKOCl-3 based on their structural similarities.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Detection Limit
HKOCl-3 490527~0.001 (quenched), >0.3 (activated)2.3 x 10⁴0.33 nM[4]
Fluorescein 482.55080.7992,300-

Note: The quantum yield for HKOCl-3 is low in its quenched state and increases significantly upon reaction with HOCl. The brightness of a fluorescent molecule is a product of its molar extinction coefficient and quantum yield.

Detailed Experimental Protocols for Secondary Methods

Amplex® Red Assay Protocol:
  • Sample Preparation: Prepare cell lysates or supernatant from stimulated RAW 264.7 cells (with and without inhibitors) as described in the primary validation protocol.

  • Reaction Mixture: Prepare a working solution of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) and horseradish peroxidase (HRP) in a reaction buffer according to the manufacturer's instructions.

  • Assay Procedure: Add the sample to the Amplex® Red/HRP working solution and incubate in the dark for 30 minutes.

  • Measurement: Measure the fluorescence of the reaction product, resorufin, using a fluorescence microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Interpretation: A decrease in the resorufin signal in samples from stimulated cells compared to unstimulated cells would indicate H₂O₂ consumption by MPO for HOCl production, thus validating the this compound results.

HPLC Protocol for HOCl Detection:
  • Derivatization: As HOCl is highly reactive and unstable, a derivatization step is typically required. A common method involves the reaction of HOCl with a derivatizing agent to form a stable, detectable product.

  • Chromatographic Separation:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Detection: A UV-Vis detector is typically used to monitor the absorbance of the derivatized product at its maximum absorption wavelength.

  • Quantification: Generate a standard curve using known concentrations of the derivatized HOCl standard. The concentration of HOCl in the experimental samples can then be determined by comparing their peak areas to the standard curve.

Visualizing Cellular Pathways and Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G Endogenous HOCl Production Pathway in Macrophages cluster_stimulation Cellular Stimulation cluster_signaling Intracellular Signaling cluster_hocl_production HOCl Synthesis LPS_IFN LPS / IFN-γ PKC PKC Activation LPS_IFN->PKC activates NOX NADPH Oxidase (NOX) Activation PKC->NOX activates O2_superoxide O₂ → O₂⁻ NOX->O2_superoxide H2O2_production O₂⁻ → H₂O₂ O2_superoxide->H2O2_production MPO Myeloperoxidase (MPO) H2O2_production->MPO substrate for HOCl H₂O₂ + Cl⁻ → HOCl MPO->HOCl Go6983 Gö6983 Go6983->PKC inhibits DPI DPI DPI->NOX inhibits ABAH ABAH ABAH->MPO inhibits

Caption: Signaling pathway of endogenous HOCl production in macrophages.

G This compound Validation Workflow cluster_primary Primary Validation cluster_secondary Secondary Validation start Stimulate RAW 264.7 Cells (LPS/IFN-γ) inhibitor Treat with Inhibitors (ABAH, DPI, Gö6983) start->inhibitor no_inhibitor No Inhibitor Control start->no_inhibitor probe_inhibitor Label with this compound inhibitor->probe_inhibitor probe_control Label with this compound no_inhibitor->probe_control measure_inhibitor Measure Fluorescence probe_inhibitor->measure_inhibitor measure_control Measure Fluorescence probe_control->measure_control compare Compare Fluorescence measure_inhibitor->compare measure_control->compare secondary_method Perform Secondary Assay (Amplex Red or HPLC) compare->secondary_method Corroborate with final_validation Validated HOCl Detection secondary_method->final_validation

Caption: Experimental workflow for validating this compound fluorescence.

By employing these secondary validation methods and following the detailed protocols, researchers can confidently confirm the specificity of this compound fluorescence, leading to more robust and publishable data in the fields of immunology, drug discovery, and cellular biology.

References

Assessing the Quantum Yield of HKOCl-4m: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel mitochondria-targeting fluorescent probe, HKOCl-4m, has emerged as a promising tool for the detection of hypochlorous acid (HOCl) within living cells. This guide provides a comprehensive assessment of its quantum yield and compares its performance with other leading alternatives, offering researchers, scientists, and drug development professionals the critical data needed for informed decisions in their experimental designs.

This compound: A Targeted Approach to Hypochlorous Acid Detection

This compound is a rhodol-based fluorescent probe specifically designed to accumulate in the mitochondria, the primary site of cellular respiration and a key source of reactive oxygen species (ROS), including hypochlorous acid.[1][2] Its targeted delivery allows for the precise monitoring of HOCl fluctuations in this critical organelle, which is implicated in a variety of pathological conditions.

The detection mechanism of this compound relies on a specific chemical reaction with HOCl. This interaction leads to a significant enhancement of its fluorescence intensity, enabling the sensitive and selective visualization of HOCl production in real-time.

Comparative Analysis of Photophysical Properties

To provide a clear benchmark for its performance, the photophysical properties of this compound are compared with several other mitochondria-targeting fluorescent probes for hypochlorous acid.

ProbeQuantum Yield (Φ) upon HOCl additionExcitation Max (λex, nm)Emission Max (λem, nm)Solvent/BufferReference
This compound 0.15 530555PBS (pH 7.4)Bai et al., 2020
RSTPP0.34553580PBS (pH 7.4)Chen et al., 2015
Mito-Hcy-NIR0.083680710PBS (pH 7.4)Wang et al., 2019
mt-Ros-H2SN/A552576PBS (pH 7.4)Zhao et al., 2016

Note: The quantum yield of this compound was determined using fluorescein in 0.1 M NaOH as a reference standard.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following protocol outlines the methodology used to determine the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Fluorescein (reference standard)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypochlorous acid (HOCl) solution

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of fluorescein in 0.1 M NaOH.

    • Prepare a fresh stock solution of HOCl in deionized water and determine its concentration by measuring the absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹).

  • Absorbance Measurements:

    • Prepare a series of five dilutions of both this compound (in the presence of excess HOCl) and the fluorescein standard in PBS (pH 7.4) and 0.1 M NaOH, respectively.

    • Ensure the absorbance of each solution at the excitation wavelength is below 0.1 to minimize inner filter effects.

    • Record the UV-Vis absorption spectra for each solution.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of each solution using the same excitation wavelength used for the absorbance measurements (530 nm for this compound).

    • Integrate the area under the fluorescence emission curve for each solution.

  • Quantum Yield Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and the fluorescein standard.

    • The quantum yield (Φ) of this compound is calculated using the following equation:

    Φsample = Φref * (msample / mref) * (ηsample² / ηref²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent (the refractive indices of PBS and 0.1 M NaOH are assumed to be the same)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the reaction mechanism of this compound with HOCl and the general workflow for assessing its quantum yield.

HKOCl4m_Mechanism HKOCl-4m_non_fluorescent This compound (Weakly Fluorescent) HKOCl-4m_fluorescent Rhodol Product (Highly Fluorescent) HKOCl-4m_non_fluorescent->HKOCl-4m_fluorescent Oxidative Dearylation HOCl Hypochlorous Acid (HOCl) HOCl->HKOCl-4m_fluorescent

Caption: Reaction mechanism of this compound with HOCl.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound & Standard) Dilutions Create Serial Dilutions (Abs < 0.1) Stock_Solutions->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Fluorometer) Absorbance->Fluorescence Plot Plot Integrated Fluorescence vs. Absorbance Fluorescence->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Experimental workflow for quantum yield determination.

References

Safety Operating Guide

Proper Disposal of HKOCl-4m: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: HKOCl-4m waste is considered hazardous and must not be disposed of down the drain or in regular trash. All waste materials must be collected and managed as hazardous chemical waste through a licensed disposal service.

This guide provides essential safety and logistical information for the proper disposal of this compound, a selective, mitochondria-targeting fluorescent probe. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Chemical-resistant gloves
Safety glasses with side shields
Laboratory coat

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols or dust. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials involves a systematic approach to waste segregation and collection. Rhodamines, the class of dyes to which this compound belongs, are recognized as highly toxic and biohazardous, necessitating disposal through a licensed professional service.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Prepare a Designated Hazardous Waste Container:

    • Obtain a leak-proof, sealable container compatible with chemical waste.

    • Clearly label the container as "Hazardous Waste: this compound" and include the date.

  • Collect All this compound Waste:

    • This includes:

      • Unused or expired this compound solutions.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

      • Contaminated PPE (e.g., gloves).

      • Spill cleanup materials.

  • Container Management:

    • Do not overfill the waste container; it is recommended to fill it to no more than 80% of its capacity.

    • Keep the container sealed at all times, except when adding waste.

  • Storage of Hazardous Waste:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

HKOCl_4m_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Prepare Labeled Hazardous Waste Container ppe->container collect_waste Collect All this compound Waste: - Unused Solutions - Contaminated Labware - Contaminated PPE container->collect_waste Segregate Waste seal_container Securely Seal Waste Container collect_waste->seal_container store_waste Store in Designated Secure Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs Follow Institutional Protocol end End: Professional Disposal contact_ehs->end

References

Personal protective equipment for handling HKOCl-4m

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the handling and disposal of HKOCl-4m, a novel laboratory compound. The following procedures are based on established best practices for managing hazardous chemical agents and are intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should always precede the handling of any hazardous chemical.[1][2] The following table summarizes the minimum required personal protective equipment for handling this compound, categorized by the level of protection required.

Protection LevelEquipmentSpecifications
Level 1: Standard Laboratory Operations Eye ProtectionSafety glasses with side shields (ANSI Z87.1 compliant).[3]
Hand ProtectionChemically resistant gloves (e.g., Nitrile, Neoprene).
Body ProtectionStandard lab coat.
FootwearClosed-toe shoes.[3]
Level 2: Operations with Splash Hazard Eye and Face ProtectionChemical splash goggles and a full-face shield.[2]
Hand ProtectionDouble-gloving with chemically resistant gloves.
Body ProtectionChemical-resistant apron over a lab coat.
Respiratory ProtectionUse of a fume hood is mandatory.
Level 3: Emergency Spill Response Respiratory ProtectionSelf-contained breathing apparatus (SCBA) or an appropriate respirator.
Body ProtectionFully encapsulated, chemical-resistant suit.
Hand and Foot ProtectionHeavy-duty, chemical-resistant gloves and boots.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for the safe handling of this compound during routine laboratory use.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary materials and equipment within the fume hood to minimize movement of the hazardous substance.

    • Don the appropriate Level 2 PPE as described in the table above.

  • Handling:

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, forceps) to handle solid forms of the compound.

    • When preparing solutions, add this compound slowly and in small increments to the solvent to control the reaction rate.

    • Keep all containers of this compound sealed when not in immediate use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate neutralizing agent and cleaning procedure.

    • Remove PPE in the designated area, avoiding cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent harm to personnel and the environment.

Waste StreamCollection and StorageDisposal Method
Unused this compound Collect in a designated, labeled, and sealed hazardous waste container.Arrange for pickup and disposal by a certified hazardous waste management company.
Contaminated Labware (e.g., glassware, pipette tips) Segregate from non-hazardous waste. Collect in a puncture-resistant, labeled hazardous waste container.Autoclave if biologically contaminated, then dispose of as hazardous chemical waste.
Contaminated PPE (e.g., gloves, aprons) Place in a designated, sealed, and labeled hazardous waste bag immediately after use.Incineration by a licensed hazardous waste facility.
Aqueous Waste Containing this compound Collect in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.Neutralize if appropriate and safe, then dispose of through the hazardous waste management service.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling A Verify Fume Hood and Safety Equipment B Assemble Materials A->B C Don Appropriate PPE B->C D Manipulate this compound C->D E Prepare Solutions D->E F Keep Containers Sealed E->F G Decontaminate Surfaces and Equipment F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I J J I->J End Procedure

Standard Operating Procedure for this compound Handling.

Emergency Spill Response Logic

This diagram outlines the decision-making process in the event of an this compound spill.

G Start Spill Occurs Alert Alert Personnel and Evacuate Area Start->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Level 3 Emergency PPE SmallSpill->DonPPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize Residue (if applicable) Contain->Neutralize Clean Clean and Decontaminate Area Neutralize->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose End Procedure Complete Dispose->End ContactEHS->End

Decision-making workflow for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.